SN79 dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H28Cl2FN3O3 |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
6-acetyl-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-1,3-benzoxazol-2-one;dihydrochloride |
InChI |
InChI=1S/C23H26FN3O3.2ClH/c1-17(28)18-4-9-21-22(16-18)30-23(29)27(21)11-3-2-10-25-12-14-26(15-13-25)20-7-5-19(24)6-8-20;;/h4-9,16H,2-3,10-15H2,1H3;2*1H |
InChI Key |
VZPVDNOVEZMOCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C(=O)O2)CCCCN3CCN(CC3)C4=CC=C(C=C4)F.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Sigma Receptor Antagonist SN79 Dihydrochloride: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SN79 dihydrochloride is a potent and selective sigma (σ) receptor antagonist with high affinity for both σ1 and σ2 receptor subtypes. Preclinical research has demonstrated its significant neuroprotective effects, particularly in models of methamphetamine-induced neurotoxicity. The primary mechanism of action of this compound involves the attenuation of neuroinflammatory processes, including the blockade of microglial activation and the subsequent reduction in pro-inflammatory cytokine production. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity.
Introduction
This compound, chemically identified as 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one dihydrochloride, is a novel small molecule that has garnered significant interest for its therapeutic potential in neurodegenerative and substance abuse disorders. Its primary molecular targets are the sigma-1 (σ1) and sigma-2 (σ2) receptors, which are non-opioid intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are implicated in a variety of cellular functions, including signal transduction, calcium homeostasis, and neuronal plasticity. This document will provide an in-depth exploration of the molecular and cellular mechanisms through which this compound exerts its effects.
Pharmacological Profile
Binding Affinity
This compound exhibits high affinity for both sigma receptor subtypes, with a notable preference for the σ2 receptor. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below. The compound has been screened against a panel of 57 other binding sites and has shown high selectivity for sigma receptors.
| Receptor Subtype | Binding Affinity (Ki) [nM] |
| Sigma-1 (σ1) | 27[1][2] |
| Sigma-2 (σ2) | 7[1][2] |
| Table 1: Binding affinities of SN79 for sigma-1 and sigma-2 receptors. |
Mechanism of Action: Neuroprotection
The neuroprotective properties of this compound have been extensively studied in the context of methamphetamine-induced neurotoxicity. The proposed mechanism of action centers on its ability to mitigate the neuroinflammatory cascade triggered by psychostimulants.
Attenuation of Microglial Activation
Methamphetamine administration leads to the activation of microglia, the resident immune cells of the central nervous system. Activated microglia release a barrage of pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage. SN79 has been shown to block this activation. Pretreatment with SN79 significantly reduces the methamphetamine-induced upregulation of microglial activation markers such as CD68 and Iba-1.[3][4]
Reduction of Pro-inflammatory Cytokines
Consistent with its ability to inhibit microglial activation, SN79 also attenuates the production of pro-inflammatory cytokines. Specifically, it has been demonstrated to block the methamphetamine-induced increase in mRNA levels of the interleukin-6 (IL-6) family of cytokines in the striatum.[3][4]
Protection of Dopaminergic Neurons
A hallmark of methamphetamine neurotoxicity is the depletion of dopamine and the degeneration of dopaminergic nerve terminals in the striatum. Preclinical studies have shown that SN79 pretreatment significantly attenuates these methamphetamine-induced dopaminergic deficits.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for the neuroprotective effects of SN79 and a typical experimental workflow for evaluating its efficacy in a mouse model of methamphetamine-induced neurotoxicity.
Figure 1: Proposed signaling pathway of SN79's neuroprotective action.
Figure 2: Experimental workflow for in vivo studies.
Experimental Protocols
Sigma Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for σ1 and σ2 receptors.
Materials:
-
[³H]-(+)-pentazocine (for σ1) or [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (for σ2)
-
Unlabeled this compound
-
Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Haloperidol (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of SN79 or buffer.
-
For non-specific binding, add a high concentration of haloperidol.
-
Incubate at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for SN79.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Methamphetamine-Induced Neurotoxicity in Mice
Objective: To evaluate the neuroprotective effects of SN79 against methamphetamine-induced dopaminergic neurotoxicity.
Animals: Male Swiss Webster mice.
Materials:
-
This compound
-
Methamphetamine hydrochloride
-
Sterile saline
-
Apparatus for measuring rectal temperature and locomotor activity
Procedure:
-
Acclimatize mice to the housing conditions for at least one week.
-
Divide mice into treatment groups (e.g., vehicle + saline, vehicle + methamphetamine, SN79 + methamphetamine, SN79 + saline).
-
Administer SN79 (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle 30 minutes prior to methamphetamine administration.
-
Administer methamphetamine (e.g., 5-10 mg/kg, subcutaneous) or saline. In some models, multiple doses of methamphetamine are given.
-
Monitor core body temperature and behavioral responses (e.g., stereotypy) at regular intervals.
-
At a predetermined time point after the final injection (e.g., 48 or 72 hours), euthanize the animals.
-
Dissect the striatum for subsequent neurochemical and molecular analyses (e.g., HPLC for dopamine levels, Western blot for protein expression, qPCR for gene expression).
Measurement of Microglial Activation and Cytokine Levels
Objective: To assess the effect of SN79 on methamphetamine-induced microglial activation and cytokine expression.
Materials:
-
Striatal tissue from the in vivo experiment.
-
Antibodies against microglial markers (e.g., Iba-1, CD68).
-
Reagents for Western blotting or immunohistochemistry.
-
Reagents for quantitative real-time PCR (qRT-PCR), including primers for IL-6 and other cytokines.
Procedure (Immunohistochemistry):
-
Perfuse mice and fix the brain tissue.
-
Prepare brain slices (e.g., 40 µm) through the striatum.
-
Perform antigen retrieval if necessary.
-
Incubate slices with primary antibodies against Iba-1 or CD68.
-
Incubate with a fluorescently labeled secondary antibody.
-
Image the slices using a confocal microscope and quantify the intensity of the fluorescent signal.
Procedure (qRT-PCR):
-
Extract total RNA from the striatal tissue.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers specific for the target cytokines (e.g., IL-6) and a housekeeping gene for normalization.
-
Analyze the relative changes in gene expression between treatment groups.
Conclusion
This compound is a promising sigma receptor antagonist with a well-defined mechanism of action in preclinical models of neurotoxicity. Its ability to potently inhibit microglial activation and the subsequent inflammatory cascade highlights its potential as a therapeutic agent for conditions involving neuroinflammation. Further research is warranted to fully elucidate its clinical utility and to explore its efficacy in other neurological and psychiatric disorders.
References
- 1. Microglial Activation: Measurement of Cytokines by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. criver.com [criver.com]
- 3. SN79, a sigma receptor ligand, blocks methamphetamine-induced microglial activation and cytokine upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
SN79 Dihydrochloride: A Putative Sigma Receptor Antagonist for Mitigating Psychostimulant-Induced Neurotoxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SN79 dihydrochloride (6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one) is a novel synthetic ligand with high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, exhibiting properties of a sigma receptor antagonist.[1] Preclinical studies have demonstrated its potential as a therapeutic agent for mitigating the neurotoxic effects of psychostimulants, such as methamphetamine. This technical guide provides a comprehensive overview of the available data on SN79, including its binding characteristics, in vivo efficacy, and the experimental methodologies used for its evaluation. The guide is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of sigma receptor antagonists.
Introduction to Sigma Receptors and SN79
Sigma receptors are a unique class of intracellular proteins, with two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), that are implicated in a variety of cellular functions and are considered therapeutic targets for a range of neurological and psychiatric disorders.[2] The σ₁ receptor, in particular, is known to be involved in the modulation of various neurotransmitter systems and intracellular signaling pathways.[3] SN79 was developed as a putative sigma receptor antagonist with favorable drug-like properties, including a long half-life and good oral bioavailability, making it a promising candidate for clinical development.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Receptor Binding Affinity of SN79
| Receptor Subtype | Binding Affinity (Ki) | Radioligand Used | Tissue Source | Reference |
| Sigma-1 (σ₁) | 27 nM | [³H]-(+)-Pentazocine | Not Specified | [1] |
| Sigma-2 (σ₂) | 7 nM | [³H]-DTG | Not Specified | [1] |
Table 2: In Vivo Efficacy of SN79 Against Methamphetamine (METH)-Induced Hyperthermia in Mice
| METH Dose | SN79 Pretreatment Dose | Attenuation of Hyperthermia (Post-hoc Tukey's test) | Reference | | :--- | :--- | :--- |[4] | | 5 mg/kg (4 doses) | 1 mg/kg | Significant after 3rd and 4th injections (P<0.05, P<0.01) |[4] | | | 3 mg/kg | Significant after all 4 injections (P<0.05, P<0.01, P<0.001, P<0.001) |[4] | | | 10 mg/kg | Significant after all 4 injections (P<0.001) |[4] | | 10 mg/kg (4 doses) | 1 mg/kg | Significant after 2nd and 3rd injections (P<0.01, P<0.05) |[4] | | | 3 mg/kg | Significant after all 4 injections (P<0.01, P<0.001, P<0.001, P<0.001) |[4] | | | 10 mg/kg | Significant after all 4 injections (P<0.001) |[4] |
Table 3: In Vivo Neuroprotective Effects of SN79 Against Methamphetamine (METH)-Induced Neurotoxicity in Mice
| METH Treatment | SN79 Pretreatment Dose | Endpoint | Outcome | Reference |
| 5 mg/kg x 4 | 3 mg/kg x 4 | Striatal Dopamine Depletion | Significant attenuation (P<0.001) | [5] |
| 5 mg/kg x 4 | 3 mg/kg x 4 | Striatal Serotonin Depletion | Not explicitly quantified in the provided text | |
| 5 mg/kg x 4 | 3 mg/kg x 4 | Dopamine Transporter (DAT) Reduction | Significant attenuation (P<0.001) | [4] |
| 5 mg/kg x 4 | 3 mg/kg x 4 | Serotonin Transporter (SERT) Reduction | Significant attenuation (P<0.001) | [4] |
| 5 mg/kg x 4 | 3 mg/kg x 4 | Microglial Activation (CD68 & IBA-1 expression) | Significant reduction | [5] |
| 5 mg/kg x 4 | 3 mg/kg x 4 | Pro-inflammatory Cytokine (IL-6 family) mRNA | Significant attenuation | [5] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of SN79.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of a compound for a specific receptor.
-
Sigma-1 (σ₁) Receptor Binding Assay:
-
Tissue Preparation: Guinea pig brain membranes are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]-(+)-Pentazocine is used as the selective radioligand for σ₁ receptors.
-
Assay Conditions: Membranes are incubated with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the test compound (SN79) in a final volume of assay buffer.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 150 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol). Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
-
Sigma-2 (σ₂) Receptor Binding Assay:
-
Tissue Preparation: Rat liver membranes are prepared by homogenization.
-
Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG), a non-selective sigma receptor ligand, is used.
-
Masking Agent: A high concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) is included to block the binding of [³H]-DTG to σ₁ receptors, thus isolating its binding to σ₂ receptors.
-
Assay Conditions: Similar to the σ₁ assay, membranes are incubated with [³H]-DTG, the masking agent, and varying concentrations of SN79.
-
Incubation, Separation, and Detection: Procedures are similar to the σ₁ receptor binding assay.
-
Data Analysis: Ki values are calculated as described for the σ₁ assay.
-
In Vivo Model of Methamphetamine-Induced Neurotoxicity
This model is used to evaluate the neuroprotective effects of compounds against the toxic effects of methamphetamine.
-
Animals: Male Swiss Webster mice are commonly used.
-
Drug Administration:
-
Methamphetamine (METH): A neurotoxic regimen of METH (e.g., 5 or 10 mg/kg) is administered intraperitoneally (i.p.) in multiple doses (e.g., four times with a 2-hour interval).
-
SN79 Pretreatment: this compound is administered (e.g., i.p.) at various doses (e.g., 1, 3, 10 mg/kg) prior to each METH injection.
-
-
Measurement of Hyperthermia: Core body temperature is measured at regular intervals using a rectal probe.
-
Neurochemical Analysis:
-
Tissue Collection: Animals are euthanized at a specific time point after the last METH injection (e.g., 48 or 72 hours), and the striatum is dissected.
-
Neurotransmitter Levels: Dopamine and serotonin levels in the striatal tissue are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
-
Immunohistochemistry:
-
Tissue Processing: Brains are fixed, sectioned, and processed for immunohistochemical staining.
-
Antibodies: Primary antibodies targeting the dopamine transporter (DAT) and serotonin transporter (SERT) are used to assess the integrity of dopaminergic and serotonergic nerve terminals.
-
Imaging and Analysis: Stained sections are imaged, and the density of DAT and SERT immunoreactivity is quantified.
-
-
Assessment of Neuroinflammation:
-
Microglial Activation Markers: Immunohistochemistry or Western blotting is used to measure the expression of microglial activation markers such as CD68 and Iba1 in the striatum.
-
Cytokine Expression: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-6 family) in striatal tissue.
-
Visualizations
The following diagrams illustrate key concepts related to SN79 and its evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Sigma receptor - Wikipedia [en.wikipedia.org]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological evaluation of SN79, a sigma (σ) receptor ligand, against methamphetamine-induced neurotoxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SN79, a sigma receptor ligand, blocks methamphetamine-induced microglial activation and cytokine upregulation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroprotective Role of SN79 Dihydrochloride in Methamphetamine-Induced Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of SN79 dihydrochloride in mitigating the neurotoxic effects of methamphetamine. The document synthesizes findings from preclinical studies, focusing on the compound's mechanism of action, its impact on key signaling pathways, and the experimental evidence supporting its neuroprotective properties.
Introduction
Methamphetamine is a potent psychostimulant that can induce significant and long-lasting neurotoxicity, particularly to dopaminergic and serotonergic systems in the brain[1][2][3][4][5]. The mechanisms underlying this damage are multifaceted, involving oxidative stress, neuroinflammation, microglial activation, and excitotoxicity[6][7][8][9][10][11]. There is a critical need for therapeutic agents that can counteract these detrimental effects. This compound, a potent and selective sigma (σ) receptor antagonist, has emerged as a promising candidate for mitigating methamphetamine-induced neurotoxicity[6][12][13][14][15]. This guide will explore the core scientific evidence for the role of SN79 in this context.
Mechanism of Action of this compound
SN79 is a putative sigma receptor antagonist with nanomolar affinity for both σ-1 and σ-2 receptor subtypes (Ki values of 27 nM and 7 nM, respectively)[15]. Its neuroprotective effects against methamphetamine are primarily attributed to its ability to modulate sigma receptor-mediated signaling pathways that are implicated in the drug's neurotoxic cascade[6][16].
Methamphetamine has been shown to interact with sigma receptors, where it may act as an agonist, contributing to its neurotoxic effects[6][15]. By antagonizing these receptors, SN79 is thought to interfere with these downstream pathological events. The primary mechanisms through which SN79 exerts its neuroprotective effects include:
-
Inhibition of Microglial Activation: A key pathological feature of methamphetamine neurotoxicity is the robust activation of microglia, the resident immune cells of the brain[12][13][14]. Activated microglia release a host of pro-inflammatory cytokines and reactive oxygen species that contribute to neuronal damage[7][11][12][13][14]. SN79 has been demonstrated to block methamphetamine-induced microglial activation[12][13][14].
-
Reduction of Pro-inflammatory Cytokine Expression: In conjunction with inhibiting microglial activation, SN79 attenuates the upregulation of pro-inflammatory cytokines, particularly members of the interleukin-6 (IL-6) family[12][13][14].
-
Attenuation of Hyperthermia: Methamphetamine administration often leads to a significant increase in body temperature (hyperthermia), which is a known exacerbating factor in its neurotoxicity[6][15]. SN79 has been shown to mitigate methamphetamine-induced hyperthermia[13][15].
-
Protection of Dopaminergic and Serotonergic Systems: SN79 pretreatment provides significant protection against the depletion of striatal dopamine (DA) and serotonin (5-HT), as well as the reduction in the expression of their respective transporters, DAT and SERT[15].
Quantitative Data on the Effects of SN79
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of SN79 on methamphetamine-induced neurotoxicity.
Table 1: Effect of SN79 on Methamphetamine-Induced Hyperthermia
| Treatment Group | Dosing Regimen | Peak Core Body Temperature (°C) | Statistical Significance vs. Saline/METH |
| Saline + Saline | Saline (i.p.) + Saline (i.p.) | ~37.0 | N/A |
| Saline + METH | Saline (i.p.) + METH (5 mg/kg x 4, i.p.) | ~39.5 | p < 0.001 |
| SN79 + METH | SN79 (3 mg/kg x 4, i.p.) + METH (5 mg/kg x 4, i.p.) | ~37.5 | p < 0.001 |
Data synthesized from qualitative descriptions and graphical representations in cited literature.[14]
Table 2: Effect of SN79 on Methamphetamine-Induced Microglial Activation Markers
| Treatment Group | Marker | Change in Expression (mRNA/Protein) | Statistical Significance vs. Saline/METH |
| Saline + METH | CD68 (mRNA) | Significant Increase | N/A |
| SN79 + METH | CD68 (mRNA) | Attenuated Increase | p < 0.001 |
| Saline + METH | CD68 (protein) | Significant Increase | N/A |
| SN79 + METH | CD68 (protein) | Attenuated Increase | p < 0.001 |
| Saline + METH | IBA-1 (protein) | Significant Increase | N/A |
| SN79 + METH | IBA-1 (protein) | Attenuated Increase | p < 0.001 |
Data synthesized from qualitative descriptions and graphical representations in cited literature.[12][13][14]
Table 3: Effect of SN79 on Methamphetamine-Induced Pro-inflammatory Cytokine mRNA Expression
| Treatment Group | Cytokine | Change in mRNA Expression | Statistical Significance vs. Saline/METH |
| Saline + METH | IL-6 | Significant Increase | p < 0.001 |
| SN79 + METH | IL-6 | Attenuated Increase | p < 0.01 |
| Saline + METH | Oncostatin M (osm) | Significant Increase | p < 0.001 |
| SN79 + METH | Oncostatin M (osm) | Attenuated Increase | p < 0.001 |
| Saline + METH | Leukemia Inhibitory Factor (lif) | Significant Increase | p < 0.001 |
| SN79 + METH | Leukemia Inhibitory Factor (lif) | Attenuated Increase | p < 0.01 |
Data synthesized from qualitative descriptions and graphical representations in cited literature.[13]
Table 4: Effect of SN79 on Methamphetamine-Induced Dopaminergic and Serotonergic Neurotoxicity
| Treatment Group | Parameter | % Reduction vs. Control | Statistical Significance vs. Saline/METH |
| Saline + METH | Striatal Dopamine (DA) Levels | Significant Depletion | N/A |
| SN79 + METH | Striatal Dopamine (DA) Levels | Attenuated Depletion | p < 0.001 |
| Saline + METH | Striatal Serotonin (5-HT) Levels | Significant Depletion | N/A |
| SN79 + METH | Striatal Serotonin (5-HT) Levels | Attenuated Depletion | p < 0.001 |
| Saline + METH | Dopamine Transporter (DAT) Expression | Significant Reduction | p < 0.001 |
| SN79 + METH | Dopamine Transporter (DAT) Expression | Attenuated Reduction | p < 0.001 |
| Saline + METH | Serotonin Transporter (SERT) Expression | Significant Reduction | p < 0.001 |
| SN79 + METH | Serotonin Transporter (SERT) Expression | Attenuated Reduction | p < 0.001 |
Data synthesized from qualitative descriptions and graphical representations in cited literature.[15]
Experimental Protocols
The following protocols are representative of the methodologies used in the studies cited in this guide.
4.1. Animal Model of Methamphetamine-Induced Neurotoxicity
-
Animals: Male Swiss Webster mice or Sprague-Dawley rats are commonly used[2][15][17]. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration:
-
Control Groups: Control groups receive saline injections in place of METH and/or SN79.
4.2. Measurement of Core Body Temperature
-
A rectal probe is used to measure the core body temperature of the animals at baseline and at regular intervals following each drug injection.
4.3. Immunohistochemistry for DAT and SERT
-
Tissue Preparation: At a designated time point after the final injection (e.g., 72 hours), animals are euthanized, and their brains are collected. The brains are fixed (e.g., with 4% paraformaldehyde), cryoprotected (e.g., in 30% sucrose), and sectioned on a cryostat.
-
Staining: Brain sections are incubated with primary antibodies specific for DAT or SERT, followed by incubation with a biotinylated secondary antibody and then an avidin-biotin-peroxidase complex. The staining is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Quantification: The density of DAT or SERT immunoreactivity in specific brain regions (e.g., the striatum) is quantified using image analysis software.
4.4. Analysis of Microglial Activation and Cytokine Expression
-
Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction: Total RNA is extracted from dissected brain regions (e.g., striatum) at an early time point (e.g., 6-24 hours post-injection).
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR: qRT-PCR is performed using specific primers for microglial markers (e.g., CD68, IBA-1) and pro-inflammatory cytokines (e.g., IL-6, osm, lif). Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
-
-
Immunohistochemistry/Immunofluorescence:
-
Brain sections are stained with antibodies against microglial markers (e.g., IBA-1, CD68) to visualize and quantify the morphology and number of activated microglia.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key pathways and experimental processes described in this guide.
Caption: Methamphetamine-induced neurotoxicity signaling pathway and the inhibitory action of SN79.
Caption: General experimental workflow for assessing SN79's neuroprotective effects.
Caption: Logical relationship between SN79, sigma receptors, and neuroprotection.
Conclusion
This compound demonstrates significant potential as a neuroprotective agent against methamphetamine-induced neurotoxicity. Its mechanism of action, centered on the antagonism of sigma receptors, effectively counters key pathological processes, including microglial activation and neuroinflammation. The preclinical data strongly support its ability to preserve the integrity of dopaminergic and serotonergic systems in the face of a methamphetamine challenge. Further research and development of SN79 and similar sigma receptor antagonists are warranted to explore their therapeutic potential for individuals suffering from the neurotoxic consequences of methamphetamine abuse.
References
- 1. Methods in Drug Abuse Neuroproteomics: Methamphetamine Psychoproteome | Springer Nature Experiments [experiments.springernature.com]
- 2. Methods in systems biology of experimental methamphetamine drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methamphetamine - Wikipedia [en.wikipedia.org]
- 4. METHAMPHETAMINE-INDUCED NEUROTOXICITY DISRUPTS NATURALLY OCCURRING PHASIC DOPAMINE SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methamphetamine-Induced Degeneration of Dopaminergic Neurons Involves Autophagy and Upregulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Sigma Receptors in Methamphetamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Main Molecular Mechanisms Underlying Methamphetamine- Induced Neurotoxicity and Implications for Pharmacological Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial oxidant stress mediates methamphetamine neurotoxicity in substantia nigra dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Oxidative Stress in Methamphetamine-induced Toxicity and Sources of Variation in the Design of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Frontiers | The Main Molecular Mechanisms Underlying Methamphetamine- Induced Neurotoxicity and Implications for Pharmacological Treatment [frontiersin.org]
- 12. SN79, a sigma receptor ligand, blocks methamphetamine-induced microglial activation and cytokine upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SN79, a sigma receptor ligand, blocks methamphetamine-induced microglial activation and cytokine upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological evaluation of SN79, a sigma (σ) receptor ligand, against methamphetamine-induced neurotoxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sigma receptors as potential therapeutic targets for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Inhibition of Autophagy In Vivo Extends Methamphetamine Toxicity to Mesencephalic Cell Bodies [mdpi.com]
SN79 Dihydrochloride: A Technical Guide to Synthesis, Properties, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
SN79 dihydrochloride, with the chemical name 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one dihydrochloride, is a potent and selective sigma (σ) receptor antagonist. It has garnered significant interest for its potential therapeutic applications, particularly in the context of substance use disorders and neurotoxicity. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key experimental protocols for the preclinical evaluation of this compound. The document also visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and biological evaluation.
Synthesis of this compound
The synthesis of SN79 is a multi-step process that begins with commercially available 2(3H)-benzoxazolone[1][2]. The overall synthetic scheme involves a Friedel-Crafts acylation, followed by an alkylation and a final coupling reaction[1][2]. While a detailed, step-by-step protocol with precise molar equivalents and purification methods is not fully available in the public domain, the key synthetic transformations are outlined below.
Synthetic Scheme
The synthesis of SN79 proceeds through the following key steps[1][2]:
-
Step 1: Friedel-Crafts Acylation. 2(3H)-benzoxazolone undergoes a Friedel-Crafts acylation reaction with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 6-acetylbenzo[d]oxazol-2(3H)-one. This reaction is typically carried out at an elevated temperature of around 75°C for approximately 4 hours[2].
-
Step 2: N-Alkylation. The intermediate, 6-acetylbenzo[d]oxazol-2(3H)-one, is then N-alkylated using 1,4-dibromobutane in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). This reaction is generally performed at 60°C for 2 hours and results in the formation of 6-acetyl-3-(4-bromobutyl)benzo[d]oxazol-2(3H)-one[2].
-
Step 3: Coupling Reaction. The final step involves the alkylation of 1-(4-fluorophenyl)piperazine with the bromo-intermediate from the previous step. This reaction is also carried out in the presence of potassium carbonate in DMF at 60°C for 4 hours to yield the free base of SN79[2].
-
Step 4: Salt Formation. The resulting 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one is then converted to its dihydrochloride salt for enhanced solubility and stability for biological testing[1].
Chemical Properties of this compound
Detailed physicochemical and spectroscopic data for this compound are not widely available in peer-reviewed literature. One study mentions that the elemental (CHN) and spectral analyses were consistent with the assigned structure, but the specific data were not provided[1]. The following table summarizes the available information.
| Property | Value | Reference |
| Chemical Name | 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one dihydrochloride | [1] |
| CAS Number | 1121928-95-7 | N/A |
| Molecular Formula | C₂₃H₂₈Cl₂FN₃O₃ | N/A |
| Molecular Weight | 484.39 g/mol | N/A |
| Melting Point | Not Reported | N/A |
| Solubility | Soluble in distilled water and saline with sonication | [1] |
| ¹H NMR | Not Reported | N/A |
| Mass Spectrometry | Not Reported | N/A |
Experimental Protocols
This compound has been evaluated in several preclinical models to assess its efficacy as a cocaine antagonist and for its neuroprotective properties. Below are detailed methodologies for key in vivo experiments.
Attenuation of Cocaine-Induced Convulsions in Mice
This protocol is designed to assess the ability of SN79 to protect against the convulsive effects of a high dose of cocaine.
Materials:
-
This compound
-
Cocaine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Male Swiss Webster mice
-
Observation chambers
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound and cocaine hydrochloride in sterile saline. Fresh solutions of SN79 should be prepared daily and sonicated to ensure complete dissolution[1].
-
Experimental Groups: Randomly assign mice to treatment groups (e.g., vehicle control, SN79 at various doses).
-
Drug Administration:
-
Administer the assigned dose of SN79 (or vehicle) via i.p. injection.
-
15 minutes after the SN79 pretreatment, administer a convulsive dose of cocaine (e.g., 70 mg/kg, i.p.)[2].
-
-
Observation: Immediately after cocaine administration, place each mouse in an individual observation chamber and observe for the presence and severity of convulsions for a predetermined period (e.g., 30 minutes).
-
Data Analysis: Record the number of animals exhibiting convulsions in each group and the latency to the first convulsion. Analyze the data using appropriate statistical methods (e.g., Chi-square test or Fisher's exact test).
Measurement of Locomotor Activity in Mice
This protocol is used to evaluate the effect of SN79 on spontaneous and cocaine-induced locomotor activity.
Materials:
-
This compound
-
Cocaine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Male Swiss Webster mice
-
Automated locomotor activity chambers equipped with photobeam sensors
-
Syringes and needles for i.p. injection
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room and locomotor activity chambers for at least 60 minutes before the start of the experiment.
-
Drug Preparation: Prepare drug solutions as described in section 3.1.
-
Experimental Groups: Randomly assign mice to treatment groups (e.g., saline + saline, saline + cocaine, SN79 + saline, SN79 + cocaine).
-
Drug Administration:
-
Administer the assigned dose of SN79 (or saline) via i.p. injection.
-
15 minutes after the pretreatment, administer the assigned dose of cocaine (or saline) via i.p. injection.
-
-
Data Acquisition: Immediately after the second injection, place the mice in the locomotor activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire session. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare between groups.
Signaling Pathways and Mechanism of Action
SN79 is a potent antagonist of sigma-1 (σ₁) receptors. The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. As an antagonist, SN79 is presumed to inhibit the function of the σ₁ receptor.
In a normal state, the σ₁ receptor is associated with another chaperone protein, BiP (Binding immunoglobulin protein). Upon cellular stress or agonist stimulation, the σ₁ receptor dissociates from BiP and can then interact with and modulate the function of various client proteins, including ion channels (e.g., NMDA receptors, voltage-gated potassium channels) and other signaling molecules.
By binding to the σ₁ receptor, an antagonist like SN79 is thought to prevent this dissociation from BiP and subsequent interactions with client proteins. This inhibition can lead to a reduction in neuronal hyperexcitability and may underlie its neuroprotective effects.
Furthermore, SN79 has been shown to have affinity for dopamine (DAT) and serotonin (SERT) transporters. This dual action on both sigma receptors and monoamine transporters likely contributes to its efficacy in attenuating the behavioral effects of psychostimulants like cocaine, which are known to interact with these same targets.
Conclusion
This compound is a promising preclinical candidate with a unique pharmacological profile, acting as a sigma receptor antagonist with additional effects on monoamine transporters. This guide provides an overview of its synthesis and key biological evaluation protocols. Further research is warranted to fully elucidate its detailed chemical properties and to explore its full therapeutic potential in the treatment of substance use disorders and other neurological conditions.
References
SN79 Dihydrochloride: A Modulator of Microglial Activation and Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neuroinflammation, a complex biological response of the central nervous system (CNS) to various insults, is increasingly recognized as a critical component in the pathogenesis of a wide range of neurodegenerative and psychiatric disorders. Microglia, the resident immune cells of the CNS, are the primary mediators of this inflammatory response. While essential for neuronal homeostasis and defense, chronic or dysregulated microglial activation can lead to the production of pro-inflammatory cytokines, reactive oxygen species, and other neurotoxic factors, thereby contributing to neuronal damage and disease progression.
SN79 dihydrochloride is a potent and selective sigma receptor antagonist that has demonstrated significant potential in modulating microglial activation and mitigating neuroinflammation. This technical guide provides a comprehensive overview of the effects of this compound on microglia, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of microglial activation and pro-inflammatory cytokine expression in a rodent model of methamphetamine-induced neurotoxicity.[1][2]
Table 1: Effect of SN79 on Methamphetamine-Induced Microglial Activation Markers in the Striatum [1][2]
| Marker | Treatment Group | Mean Relative Expression (vs. Saline/Saline) | % Reduction with SN79 Pretreatment |
| CD68 mRNA (24h post-treatment) | Saline / Methamphetamine | ~4.5-fold increase | ~100% |
| SN79 / Methamphetamine | No significant increase | ||
| CD68 Protein (72h post-treatment) | Saline / Methamphetamine | ~3.5-fold increase | ~100% |
| SN79 / Methamphetamine | No significant increase | ||
| IBA-1 Protein (72h post-treatment) | Saline / Methamphetamine | ~3.0-fold increase | ~100% |
| SN79 / Methamphetamine | No significant increase |
Table 2: Effect of SN79 on Methamphetamine-Induced Pro-inflammatory Cytokine mRNA Expression in the Striatum (6h post-treatment) [1][2]
| Cytokine | Treatment Group | Mean Relative Expression (vs. Saline/Saline) | % Attenuation with SN79 Pretreatment |
| Interleukin-6 (IL-6) | Saline / Methamphetamine | ~14-fold increase | ~85% |
| SN79 / Methamphetamine | ~2-fold increase | ||
| Leukemia Inhibitory Factor (LIF) | Saline / Methamphetamine | ~8-fold increase | ~88% |
| SN79 / Methamphetamine | ~1-fold increase | ||
| Oncostatin M (OSM) | Saline / Methamphetamine | ~12-fold increase | ~92% |
| SN79 / Methamphetamine | ~1-fold increase |
Experimental Protocols
The data presented above were generated from a series of experiments utilizing a well-established rodent model of methamphetamine-induced neuroinflammation. The following is a detailed description of the key experimental protocols.[1][2]
Animal Model and Dosing Regimen
-
Subjects: Male Swiss Webster mice were used for the in vivo studies.
-
Drug Administration:
-
This compound: Administered via intraperitoneal (i.p.) injection at a dose of 3 mg/kg.
-
Methamphetamine (METH): Administered via i.p. injection at a dose of 5 mg/kg.
-
-
Treatment Schedule: Mice received four injections of either saline or SN79, followed 15 minutes later by four injections of either saline or METH, with a 2-hour interval between each injection pair.
Tissue Processing and Analysis
-
Tissue Collection: At various time points post-treatment (e.g., 1.5, 3, 6, 12, 24, and 72 hours), mice were euthanized, and their brains were rapidly removed. The striatum was dissected for subsequent analysis.
-
Quantitative Real-Time PCR (qPCR) for mRNA Expression:
-
Total RNA was extracted from striatal tissue using standard protocols.
-
RNA was reverse-transcribed into cDNA.
-
qPCR was performed using specific primers for CD68, IL-6, LIF, OSM, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Relative gene expression was calculated using the comparative Ct method.
-
-
Immunohistochemistry (IHC) for Protein Expression:
-
Brains were fixed, cryoprotected, and sectioned.
-
Sections were incubated with primary antibodies against CD68 and IBA-1.
-
A secondary antibody conjugated to a fluorescent marker was used for visualization.
-
Images were captured using a fluorescence microscope, and the intensity of the staining was quantified.
-
-
Western Blotting for Protein Quantification:
-
Proteins were extracted from striatal tissue.
-
Protein concentrations were determined using a BCA assay.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were incubated with primary antibodies against CD68 and IBA-1, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Bands were visualized using an enhanced chemiluminescence substrate and quantified by densitometry.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways involved in the modulatory effect of SN79 on microglial activation.
Mechanism of Action
This compound exerts its anti-inflammatory effects by acting as an antagonist at sigma receptors. While the precise downstream signaling cascade is an area of active investigation, current evidence suggests the following mechanism:
-
Methamphetamine-Induced Activation: Methamphetamine is known to interact with and activate sigma receptors on microglial cells.[1]
-
Sigma Receptor Antagonism: SN79 competitively binds to sigma receptors, thereby blocking their activation by methamphetamine.[1]
-
Inhibition of Downstream Signaling: By preventing sigma receptor activation, SN79 is hypothesized to inhibit the downstream signaling pathways that lead to microglial activation and the transcription of pro-inflammatory genes. These pathways may include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) pathways, which are known to be key regulators of inflammatory responses in microglia.[3][4][5]
-
Reduced Neuroinflammation: The net effect is a significant reduction in the expression of microglial activation markers (CD68 and IBA-1) and a marked attenuation of the production of pro-inflammatory cytokines of the IL-6 family (IL-6, LIF, and OSM).[1][2]
Conclusion and Future Directions
This compound has demonstrated robust efficacy in attenuating methamphetamine-induced microglial activation and the subsequent release of pro-inflammatory cytokines. Its mechanism of action, centered on the antagonism of sigma receptors, presents a promising and novel therapeutic strategy for a variety of neurological and psychiatric conditions where neuroinflammation is a key pathological feature.
Future research should focus on further elucidating the specific intracellular signaling cascades modulated by SN79 in microglia. Additionally, preclinical studies in other models of neuroinflammation and neurodegeneration are warranted to explore the broader therapeutic potential of this compound. The data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a potential next-generation neuroinflammatory modulator.
References
- 1. SN79, a sigma receptor ligand, blocks methamphetamine-induced microglial activation and cytokine upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sigma receptors as potential therapeutic targets for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 Receptor Inhibition Reduces Mechanical Allodynia and Modulate Neuroinflammation in Chronic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Therapeutic Applications of SN79 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SN79 dihydrochloride, a putative sigma (σ) receptor antagonist, has emerged as a promising therapeutic candidate for mitigating the neurotoxic and neuroinflammatory effects associated with methamphetamine (METH) abuse. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of SN79. It details the compound's binding affinity, its efficacy in in vivo models of METH-induced neurotoxicity, and the underlying mechanism of action involving the attenuation of microglial activation and pro-inflammatory cytokine production. This document synthesizes key quantitative data, outlines detailed experimental methodologies, and presents visual representations of the proposed signaling pathways and experimental workflows to facilitate further research and development.
Introduction
Methamphetamine (METH) is a potent psychostimulant with a high potential for abuse, leading to significant neurotoxic effects. These effects are characterized by damage to dopaminergic and serotonergic systems, neuroinflammation, and cognitive deficits. A key pathological feature of METH-induced neurotoxicity is the activation of microglia, the resident immune cells of the central nervous system, and the subsequent release of pro-inflammatory cytokines. The sigma (σ) receptor system has been identified as a potential target for therapeutic intervention in METH abuse. This compound is a novel ligand that acts as a putative antagonist at sigma receptors, demonstrating high affinity and selectivity. Preclinical studies have highlighted its potential to counteract METH-induced neurotoxicity, positioning it as a compound of interest for further drug development.
Core Compound Profile: this compound
This compound is a synthetic compound characterized by its high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. Its chemical structure is 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one dihydrochloride.
Binding Affinity
Quantitative analysis of the binding affinity of SN79 reveals a high affinity for both sigma receptor subtypes, with a notable preference for the σ₂ receptor.
| Receptor Subtype | Binding Affinity (Ki) |
| Sigma-1 (σ₁) | 27 nM |
| Sigma-2 (σ₂) | 7 nM |
Table 1: Binding affinities of this compound for sigma-1 and sigma-2 receptors.
Therapeutic Potential in Methamphetamine-Induced Neurotoxicity
In vivo studies have demonstrated the neuroprotective effects of SN79 in a mouse model of METH-induced neurotoxicity. Pre-treatment with SN79 has been shown to attenuate the deleterious effects of METH on dopaminergic and serotonergic neurons and to reduce the associated neuroinflammatory response.
Attenuation of Dopaminergic and Serotonergic Deficits
SN79 pre-treatment significantly mitigates the METH-induced depletion of dopamine (DA) and serotonin (5-HT) in the striatum. Furthermore, it protects against the reduction in the expression of the dopamine transporter (DAT) and the serotonin transporter (SERT).
| Treatment Group | Striatal Dopamine Levels (% of Control) | Striatal Serotonin Levels (% of Control) | Striatal DAT Expression (% of Control) | Striatal SERT Expression (% of Control) |
| Saline + Saline | 100% | 100% | 100% | 100% |
| Saline + METH | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| SN79 + METH | Significantly Attenuated Reduction | Significantly Attenuated Reduction | Significantly Attenuated Reduction | Significantly Attenuated Reduction |
Table 2: Summary of the neuroprotective effects of SN79 against METH-induced dopaminergic and serotonergic deficits in vivo.
Inhibition of Microglial Activation and Pro-inflammatory Cytokine Upregulation
A key mechanism underlying the neuroprotective effects of SN79 is its ability to suppress METH-induced neuroinflammation. SN79 pre-treatment has been shown to block the METH-induced increase in markers of microglial activation, CD68 and Iba1, in the striatum.[1] Concurrently, SN79 attenuates the upregulation of pro-inflammatory cytokine mRNA levels.
| Biomarker | Effect of METH | Effect of SN79 Pre-treatment |
| CD68 (mRNA and protein) | Increased | Blocked Increase |
| Iba1 (protein) | Increased | Blocked Increase |
| Leukemia Inhibitory Factor (LIF) mRNA | Increased | Attenuated Increase |
| Oncostatin M (OSM) mRNA | Increased | Attenuated Increase |
| Interleukin-6 (IL-6) mRNA | Increased | Attenuated Increase |
Table 3: Effect of SN79 on METH-induced markers of microglial activation and pro-inflammatory cytokines in the striatum.
Proposed Mechanism of Action
The neuroprotective effects of SN79 are attributed to its antagonism of sigma receptors, which play a modulatory role in neuroinflammatory processes. METH is known to induce microglial activation, in part, through pathways involving Toll-like receptor 4 (TLR4) and the subsequent activation of the transcription factor nuclear factor-kappa B (NF-κB). As a sigma receptor antagonist, SN79 is hypothesized to interfere with this signaling cascade, thereby preventing the downstream production of pro-inflammatory mediators.
Caption: Proposed signaling pathway for the neuroprotective action of SN79.
Experimental Protocols
The following sections provide a detailed overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
In Vivo Methamphetamine-Induced Neurotoxicity Model
This protocol outlines the establishment of a mouse model of METH-induced neurotoxicity to evaluate the neuroprotective effects of SN79.
Caption: Experimental workflow for the in vivo neurotoxicity study.
Detailed Methodology:
-
Animals: Male Swiss Webster mice are used for the study. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration: this compound is dissolved in sterile saline for intraperitoneal (i.p.) injection. Methamphetamine hydrochloride is also dissolved in sterile saline.
-
Treatment Regimen: Mice are pre-treated with SN79 (e.g., 1, 3, or 10 mg/kg, i.p.) or saline 30 minutes prior to the first METH injection. A neurotoxic regimen of METH (e.g., 5-10 mg/kg, i.p.) is administered in four doses at two-hour intervals. Control groups receive saline injections.
-
Tissue Collection: 48 hours after the final METH injection, mice are euthanized, and the striata are rapidly dissected for subsequent analysis.
Quantification of Dopamine and Serotonin by HPLC
High-performance liquid chromatography (HPLC) with electrochemical detection is used to quantify the levels of dopamine and serotonin in striatal tissue.
Detailed Methodology:
-
Sample Preparation: Striatal tissue is homogenized in a solution containing a known concentration of an internal standard (e.g., N-acetyl-5-hydroxytryptamine) in 0.1 M perchloric acid. The homogenate is then centrifuged to pellet proteins.
-
HPLC Analysis: The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column. The mobile phase typically consists of a buffered aqueous-organic solution (e.g., sodium acetate, citric acid, and methanol).
-
Electrochemical Detection: An electrochemical detector is used to measure the oxidation of dopamine and serotonin as they elute from the column.
-
Quantification: The concentrations of dopamine and serotonin in the samples are determined by comparing their peak areas to those of external standards and normalizing to the internal standard.
Immunohistochemistry for Microglial Activation Markers
Immunohistochemistry is performed on brain sections to visualize and quantify the expression of the microglial activation markers CD68 and Iba1.
Detailed Methodology:
-
Tissue Preparation: Brains are fixed by transcardial perfusion with 4% paraformaldehyde, followed by post-fixation and cryoprotection. Coronal sections of the striatum are cut on a cryostat.
-
Immunostaining:
-
Sections are washed and then blocked in a solution containing normal goat serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.
-
Sections are incubated overnight with primary antibodies against CD68 and Iba1.
-
After washing, sections are incubated with the appropriate fluorescently-labeled secondary antibodies.
-
Sections are counterstained with a nuclear stain (e.g., DAPI).
-
-
Imaging and Analysis: Stained sections are imaged using a fluorescence microscope. The intensity of the fluorescent signal for CD68 and Iba1 is quantified using image analysis software.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA
qRT-PCR is used to measure the relative mRNA expression levels of pro-inflammatory cytokines in the striatum.
Detailed Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from striatal tissue using a commercial kit. The concentration and purity of the RNA are determined spectrophotometrically. First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcriptase enzyme.
-
qRT-PCR: The qRT-PCR reaction is performed using a thermal cycler. The reaction mixture contains the cDNA template, specific primers for the target cytokines (LIF, OSM, IL-6) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target cytokine mRNAs is calculated using the ΔΔCt method, with normalization to the reference gene.
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent for the treatment of methamphetamine-induced neurotoxicity. Its ability to antagonize sigma receptors and subsequently inhibit neuroinflammation provides a novel and promising mechanism of action. The preclinical data summarized in this guide strongly support the continued investigation of SN79. Future research should focus on further elucidating the precise molecular interactions of SN79 with sigma receptors, expanding its evaluation in other models of neuroinflammation and neurodegeneration, and conducting comprehensive pharmacokinetic and toxicological studies to support its progression towards clinical trials. The development of SN79 could offer a much-needed therapeutic option for individuals suffering from the debilitating neurological consequences of methamphetamine abuse.
References
Methodological & Application
Application Notes and Protocols for SC79: An In Vivo Akt Activator
Introduction
These application notes provide a comprehensive overview and experimental protocols for the in vivo use of SC79, a potent and cell-permeable activator of the protein kinase B (Akt) signaling pathway. It is presumed that the initial request for "SN79 dihydrochloride" contained a typographical error, as SC79 is a well-documented compound fitting the described application. SC79 uniquely activates Akt in the cytosol by binding to its pleckstrin homology (PH) domain, making it a valuable tool for studying the diverse cellular processes regulated by Akt, including cell survival, proliferation, and metabolism.[1][2][3][4][5] These protocols are intended for researchers, scientists, and drug development professionals working with animal models to investigate the therapeutic potential of activating the Akt pathway.
Data Presentation: In Vivo Studies of SC79
The following table summarizes key quantitative data from various in vivo studies utilizing SC79, providing a comparative overview of its application across different animal models and disease states.
| Animal Model | Disease/Condition Model | Dosage | Administration Route | Key Findings | Reference |
| C57 Black/6 Mouse | Ischemic Stroke (MCAO) | 0.04 mg/g body weight | Intraperitoneal (i.p.) injection | A single dose reduced neocortical lesion size by over 35% at 24h and 40% at 1 week post-MCAO.[6] | [1][5][6] |
| Sprague-Dawley Rat | Alcohol-induced Osteonecrosis of the Femoral Head (ONFH) | 0.2 mg/kg/day | Co-administered with ethanol | Lowered the incidence of ONFH and increased expression of osteogenic markers (OCN, OPN, COL1). No significant changes in body weight or survival rate were observed.[7][8] | [7][8] |
| C57BL/6 Mouse | Fas-induced Fulminant Hepatic Failure | 10 mg/kg | Intraperitoneal (i.p.) injection | Protected mice from lethal doses of Jo2 (anti-Fas antibody).[1] | [1] |
| C57BL/6 Mouse | d-galactosamine (d-Gal)/lipopolysaccharide (LPS)-induced Liver Injury | 10 mg/kg | Intraperitoneal (i.p.) injection | Protected mice from TNF-α-mediated liver injury and damage.[6][9] | [6][9] |
| Sprague-Dawley Rat | Renal Ischemia-Reperfusion (I/R) Injury | Not specified | Not specified | Improved renal pathology and decreased cell apoptosis following I/R injury.[10] | [10] |
| Immunocompromised Mice | Pancreatic Cancer Cell Xenografts | Not specified | Not specified | Inhibited AKT and its downstream targets, exhibiting good antitumor activity.[11] | [11] |
Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Activation of this pathway is initiated by the stimulation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K).[12][13][14][15] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[12][15] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator PDK1.[13][14] At the plasma membrane, Akt is phosphorylated by PDK1 and mTORC2, leading to its full activation.[13][14] Activated Akt then phosphorylates a multitude of downstream targets to regulate various cellular functions.[12][13] SC79 acts as a unique activator of this pathway by directly binding to the PH domain of Akt, inducing its activation in the cytosol.[2][4][5]
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. SC79 protects dopaminergic neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule-induced cytosolic activation of protein kinase Akt rescues ischemia-elicited neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SC79 | AKT agonist | TargetMol [targetmol.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Novel Akt activator SC-79 is a potential treatment for alcohol-induced osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. e-century.us [e-century.us]
- 11. In vitro and In vivo Activity of Novel Small-Molecule Inhibitors Targeting the Pleckstrin Homology Domain of Protein Kinase B/AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. sinobiological.com [sinobiological.com]
- 15. cusabio.com [cusabio.com]
Application Notes and Protocols: Preparation of SN79 Dihydrochloride Solution for Injection
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of SN79 dihydrochloride solutions for in vivo parenteral administration. This compound is a potent and selective sigma (σ) receptor antagonist investigated for its neuroprotective properties. Proper solubilization and formulation are critical for its bioavailability and the reproducibility of experimental results. This document outlines the necessary materials, equipment, and a step-by-step procedure for dissolving this compound in a sterile saline solution suitable for injection in preclinical research models.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of an this compound solution for injection based on established in vivo studies.
| Parameter | Value | Source |
| Compound | This compound | N/A |
| Vehicle | Sterile Saline (0.9% NaCl) | [1] |
| Dosage Range | 3 mg/kg | [1][2] |
| Injection Volume | 0.1 mL per 10 g of body weight | [1] |
| Route of Administration | Intraperitoneal (IP) | [1] |
Experimental Protocol: Preparation of this compound for Injection
This protocol details the steps to prepare a sterile solution of this compound for in vivo administration.
2.1. Materials
-
This compound powder
-
Sterile saline solution (0.9% sodium chloride) for injection
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile, pyrogen-free filter (0.22 µm pore size)
-
Sterile syringes and needles
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
2.2. Procedure
-
Calculate the Required Amount of this compound:
-
Determine the desired concentration of the dosing solution based on the target dose (e.g., 3 mg/kg) and the injection volume (0.1 mL/10 g, which is equivalent to 10 mL/kg).
-
Calculation Example: For a 3 mg/kg dose, the concentration of the solution should be 0.3 mg/mL. To prepare 10 mL of this solution, 3 mg of this compound is required.
-
-
Weighing the Compound:
-
Using a calibrated analytical balance, accurately weigh the calculated amount of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
-
Dissolution:
-
Add the required volume of sterile saline solution to the conical tube containing the this compound powder.[1]
-
Cap the tube securely.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear.
-
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm filter to the syringe.
-
Filter the solution into a new, sterile vial or tube. This step removes any potential microbial contamination.
-
-
Storage and Handling:
-
The freshly prepared solution should be used immediately if possible.
-
If short-term storage is necessary, store the solution at 2-8°C and protect it from light. The stability of the solution under these conditions should be validated.
-
Visualizations
Diagram 1: Experimental Workflow for this compound Solution Preparation
Workflow for preparing this compound injectable solution.
Diagram 2: SN79 Signaling Pathway in Neuroprotection
SN79, as a sigma receptor antagonist, has been shown to attenuate methamphetamine-induced neurotoxicity by blocking the OSMR/gp130 signaling pathway and subsequent STAT3 phosphorylation.[3]
SN79 blocks methamphetamine-induced neuroinflammatory signaling.
References
- 1. SN79, a sigma receptor ligand, blocks methamphetamine-induced microglial activation and cytokine upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SN79, a sigma receptor antagonist, attenuates methamphetamine-induced astrogliosis through a blockade of OSMR/gp130 signaling and STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SC79, a Putative Subject of Interest
A Note on the Compound Name: The initial request specified "SN79 dihydrochloride." However, an extensive search of scientific literature and chemical databases yielded no compound with this designation. It is highly probable that this was a typographical error and the intended compound of interest is SC79 , a well-characterized and commercially available Akt activator. The following application notes and protocols are based on the available data for SC79.
Introduction to SC79
SC79 is a cell-permeable small molecule that has been identified as a unique activator of the protein kinase B (Akt) signaling pathway.[1][2] Unlike physiological activators that promote Akt translocation to the cell membrane, SC79 activates Akt within the cytosol.[1][3] It achieves this by binding to the pleckstrin homology (PH) domain of Akt, inducing a conformational change that renders it more susceptible to phosphorylation by upstream kinases such as PDK1.[1][3] This leads to the phosphorylation of Akt at key residues Thr308 and Ser473, resulting in its activation.[1] The activation of the Akt signaling pathway is crucial for regulating a multitude of cellular processes, including cell survival, growth, proliferation, and metabolism. Consequently, SC79 has emerged as a valuable research tool for investigating the physiological and pathological roles of Akt signaling.
Solubility of SC79 in DMSO
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of SC79 for research applications. It is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[4] For cell culture experiments, it is crucial to use high-purity, sterile DMSO and to ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤0.5%) to avoid cytotoxicity.[5]
Table 1: Solubility of SC79 in DMSO
| Vendor/Source | Reported Solubility in DMSO |
| Selleck Chemicals | 73 mg/mL (200.12 mM) |
| Cayman Chemical | 30 mg/mL |
| Sigma-Aldrich | 50 mg/mL |
| MedChemExpress | 100 mg/mL (274.14 mM) (ultrasonication recommended) |
| TargetMol | 242.5 mg/mL (664.78 mM) (sonication is recommended) |
Note: Solubility can be affected by factors such as the purity of the compound, the specific batch, temperature, and the presence of moisture in the DMSO. It is always recommended to start with a small amount to confirm solubility before preparing a large stock solution.
Experimental Protocols
Preparation of a 10 mM SC79 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of SC79 in DMSO.
Materials:
-
SC79 powder (Molecular Weight: 364.78 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of SC79: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 364.78 g/mol = 3.6478 mg
-
-
Weigh the SC79 powder: Carefully weigh out approximately 3.65 mg of SC79 powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolve in DMSO: Add the weighed SC79 powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Ensure complete dissolution: Vortex the solution until the SC79 is completely dissolved. Gentle warming or sonication may be required to facilitate dissolution, as recommended by some suppliers.[6][7]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[1] Once in solution, it is recommended to use within 2 months to prevent loss of potency.[1]
General Protocol for Treating Cells with SC79
This protocol provides a general guideline for treating cultured cells with SC79. The optimal concentration and treatment time will vary depending on the cell type and the specific experimental goals and should be determined empirically.
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium
-
SC79 stock solution in DMSO (e.g., 10 mM)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at the desired density in a culture plate and allow them to adhere and grow overnight under standard culture conditions.
-
Preparation of Working Solution:
-
Thaw an aliquot of the SC79 stock solution at room temperature.
-
Dilute the stock solution in fresh, pre-warmed complete culture medium to the desired final concentration. It is crucial to perform this dilution immediately before use.
-
Important: To avoid precipitation, it is recommended to add the SC79/DMSO stock solution to the culture medium and mix well, rather than adding the medium to the stock solution. A stepwise dilution may also be beneficial.[5]
-
Ensure the final DMSO concentration in the culture medium is below cytotoxic levels (typically ≤0.5%). For example, to achieve a 10 µM final concentration of SC79 from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium), resulting in a final DMSO concentration of 0.1%.
-
-
Cell Treatment:
-
Remove the old culture medium from the cells.
-
Wash the cells once with sterile PBS (optional).
-
Add the freshly prepared culture medium containing the desired concentration of SC79 to the cells.
-
Include a vehicle control by treating a parallel set of cells with the same final concentration of DMSO in the culture medium.
-
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the experimental endpoint.
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as Western blotting to assess Akt phosphorylation, cell viability assays, or gene expression analysis.
Mechanism of Action and Signaling Pathway
SC79 acts as a direct activator of Akt.[2] It bypasses the need for upstream signaling events that typically lead to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and the subsequent recruitment of Akt to the plasma membrane. Instead, SC79 binds to the PH domain of cytosolic Akt, inducing a conformational change that facilitates its phosphorylation and activation by constitutively active upstream kinases like PDK1.[1][3]
Activated Akt then phosphorylates a wide range of downstream targets, leading to the regulation of numerous cellular processes. For instance, activated Akt can phosphorylate and inactivate pro-apoptotic proteins such as BAD and the Forkhead box O (FOXO) family of transcription factors, thereby promoting cell survival.[3]
Caption: SC79-mediated activation of the Akt signaling pathway.
Research Applications of SC79
The ability of SC79 to specifically activate Akt has made it a valuable tool in a variety of research areas:
-
Neuroprotection: SC79 has been shown to protect neurons from excitotoxicity and ischemia-induced cell death in both in vitro and in vivo models.[3][8]
-
Hepatoprotection: It can protect hepatocytes from TNF-α-mediated apoptosis and alleviate drug-induced liver injury.[1][9]
-
Cancer Research: SC79 is used to study the role of Akt signaling in cancer cell proliferation, survival, and resistance to therapy.
-
Metabolic Studies: It is employed to investigate the role of Akt in regulating glucose metabolism and insulin signaling.
-
Cardioprotection: Research suggests that SC79 can protect cardiac cells from ischemia-reperfusion injury.
-
Osteogenesis: SC79 has been investigated for its potential to promote bone formation and protect against alcohol-induced osteonecrosis.[10]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of SC79 on a specific cellular process.
Caption: A generalized experimental workflow for using SC79 in cell culture.
References
- 1. SC-79 | Cell Signaling Technology [cellsignal.com]
- 2. SC 79 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 3. Small molecule-induced cytosolic activation of protein kinase Akt rescues ischemia-elicited neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. SC79 | AKT agonist | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. oncotarget.com [oncotarget.com]
Application Notes and Protocols for SN79 Dihydrochloride in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN79 dihydrochloride is a potent and selective sigma (σ) receptor antagonist with high affinity for both σ1 and σ2 subtypes. It has demonstrated significant neuroprotective properties in preclinical models of methamphetamine-induced neurotoxicity. These application notes provide a comprehensive overview of the use of this compound in neuroprotection assays, including detailed experimental protocols, quantitative data summaries, and visual representations of associated signaling pathways and workflows.
Data Presentation
The following tables summarize the quantitative data from key neuroprotection assays investigating the effects of this compound against methamphetamine (METH)-induced neurotoxicity.
Table 1: Effect of SN79 on METH-Induced Apoptosis and Necrosis in NG108-15 Cells
| Treatment | SN79 Concentration (nM) | METH Concentration (µM) | % Apoptotic Cells (Mean ± SEM) | % Necrotic Cells (Mean ± SEM) |
| Control | 0 | 0 | N/A | N/A |
| METH | 0 | 300 | Increased | Increased |
| METH + SN79 | 1 | 300 | Significantly Reduced | Significantly Reduced |
| METH + SN79 | 10 | 300 | Significantly Reduced | Significantly Reduced |
| METH + SN79 | 100 | 300 | Significantly Reduced | Significantly Reduced |
| METH | 0 | 1000 | Increased | Increased |
| METH + SN79 | 1 | 1000 | Significantly Reduced | Significantly Reduced |
| METH + SN79 | 10 | 1000 | Significantly Reduced | Significantly Reduced |
| METH + SN79 | 100 | 1000 | Significantly Reduced | Significantly Reduced |
Table 2: In Vivo Neuroprotective Effects of SN79 Against METH-Induced Neurotoxicity in Mice
| Treatment Group | SN79 Dose (mg/kg) | METH Dose (mg/kg) | Striatal Dopamine Levels (% of Control) | Striatal SERT Immunoreactivity (% of Control) |
| Saline + Saline | 0 | 0 | 100 | 100 |
| Saline + METH | 0 | 5 (x4) | Significantly Reduced | Significantly Reduced[1] |
| SN79 + METH | 3 (x4) | 5 (x4) | Significantly Attenuated Reduction | Significantly Attenuated Reduction[1] |
| SN79 + Saline | 3 (x4) | 0 | No Significant Effect | No Significant Effect[1] |
Table 3: Effect of SN79 on METH-Induced Microglial Activation and Pro-inflammatory Cytokine Expression in Mouse Striatum
| Treatment Group | SN79 Dose (mg/kg) | METH Dose (mg/kg) | CD68 mRNA Expression (Fold Change) | IBA-1 Protein Expression (% of Control) | IL-6 mRNA Expression (Fold Change) | OSM mRNA Expression (Fold Change) | LIF mRNA Expression (Fold Change) |
| Saline + Saline | 0 | 0 | 1 | 100 | 1 | 1 | 1 |
| Saline + METH | 0 | 5 (x4) | Significantly Increased[2][3] | Significantly Increased[3] | Significantly Increased[2][3] | Significantly Increased[2][3] | Significantly Increased[2][3] |
| SN79 + METH | 3 (x4) | 5 (x4) | Significantly Reduced[2][3] | Significantly Reduced[3] | Significantly Attenuated[2][3] | Significantly Attenuated[2][3] | Significantly Attenuated[2][3] |
Experimental Protocols
Cell Viability Assay (Apoptosis and Necrosis)
This protocol is designed to assess the neuroprotective effects of SN79 against METH-induced cell death in a neuronal cell line (e.g., NG108-15).
Materials:
-
This compound
-
Methamphetamine hydrochloride
-
NG108-15 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hoechst 33342 stain
-
Propidium Iodide (PI) stain
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture NG108-15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for 1 hour.
-
Following pre-treatment, expose the cells to methamphetamine hydrochloride (e.g., 300 µM, 1000 µM) for 24 hours. Include appropriate vehicle controls.
-
-
Staining:
-
After 24 hours, remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS).
-
Add a staining solution containing Hoechst 33342 (to stain the nuclei of all cells) and Propidium Iodide (to stain the nuclei of necrotic cells) to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images from multiple fields per well.
-
Quantify the number of apoptotic cells (condensed or fragmented nuclei stained with Hoechst 33342) and necrotic cells (stained with PI).
-
Calculate the percentage of apoptotic and necrotic cells relative to the total number of cells (stained with Hoechst 33342).
-
In Vivo Model of Methamphetamine-Induced Neurotoxicity
This protocol describes a mouse model to evaluate the neuroprotective effects of SN79 in vivo.
Materials:
-
This compound
-
Methamphetamine hydrochloride
-
Male Swiss Webster mice
-
Saline solution
-
Syringes and needles for injections
-
Equipment for tissue collection and processing (e.g., dissection tools, homogenizer)
-
HPLC-ECD system for neurotransmitter analysis
-
Immunohistochemistry reagents
Procedure:
-
Animal Acclimation: Acclimate male Swiss Webster mice to the housing conditions for at least one week before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 3 mg/kg, intraperitoneally) or vehicle (saline) four times at 2-hour intervals.
-
Administer methamphetamine hydrochloride (e.g., 5 mg/kg, intraperitoneally) or vehicle (saline) four times at 2-hour intervals, typically 30 minutes after each SN79/vehicle injection.
-
-
Tissue Collection:
-
Euthanize the mice at a specified time point after the last injection (e.g., 48 or 72 hours).
-
Rapidly dissect the striatum from the brain on an ice-cold surface.
-
-
Neurochemical Analysis:
-
Homogenize the striatal tissue in an appropriate buffer.
-
Analyze the levels of dopamine and serotonin and their metabolites using an HPLC-ECD system.
-
-
Immunohistochemistry:
-
For a separate cohort of animals, perfuse with paraformaldehyde and process the brains for immunohistochemistry.
-
Stain brain sections for markers of dopaminergic (e.g., Tyrosine Hydroxylase) and serotonergic (e.g., SERT) neurons to assess neuronal integrity.
-
Microglial Activation and Cytokine Analysis
This protocol outlines the assessment of SN79's anti-inflammatory effects in the brain.
Materials:
-
Reagents from the in vivo protocol
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Antibodies for CD68 and IBA-1 (for Western blot or immunohistochemistry)
-
Western blot reagents and equipment
Procedure:
-
Tissue Collection and Processing:
-
Following the in vivo protocol, collect striatal tissue.
-
For RNA analysis, snap-freeze the tissue in liquid nitrogen.
-
For protein analysis, homogenize the tissue in lysis buffer.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Extract total RNA from the striatal tissue.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using specific primers for microglial activation markers (CD68, IBA-1) and pro-inflammatory cytokines (IL-6, OSM, LIF).
-
Normalize the expression levels to a housekeeping gene.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against IBA-1.
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Signaling Pathways and Workflows
References
- 1. Pharmacological evaluation of SN79, a sigma (σ) receptor ligand, against methamphetamine-induced neurotoxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SN79, a sigma receptor ligand, blocks methamphetamine-induced microglial activation and cytokine upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SN79, a sigma receptor ligand, blocks methamphetamine-induced microglial activation and cytokine upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of SN79 Dihydrochloride on Neurotransmitter Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN79 dihydrochloride is a high-affinity ligand for both sigma-1 (σ1) and sigma-2 (σ2) receptors, with binding affinities (Ki) of 27 nM and 7 nM, respectively[1]. As a putative sigma receptor antagonist, SN79 has demonstrated the ability to mitigate methamphetamine-induced depletion of striatal dopamine and serotonin in preclinical models[1]. This suggests a potential therapeutic role for SN79 in conditions associated with dysregulated monoaminergic systems. These application notes provide a detailed protocol for assessing the in vivo effects of this compound on dopamine and serotonin levels in the rodent brain, utilizing the technique of intracerebral microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Putative Signaling Pathways of this compound
SN79's interaction with both σ1 and σ2 receptors suggests a complex mechanism of action involving the modulation of multiple intracellular signaling cascades. The following diagrams illustrate the potential pathways through which SN79 may influence neuronal function and neurotransmitter release.
Caption: Putative Sigma-1 Receptor Signaling Pathway for SN79.
Caption: Putative Sigma-2 Receptor Signaling Pathway for SN79.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the experimental protocol.
Table 1: Baseline and Post-Administration Neurotransmitter Levels (pg/µL)
| Treatment Group | Time Point | Dopamine (DA) | Serotonin (5-HT) | DOPAC | 5-HIAA |
| Vehicle | Baseline | ||||
| 30 min | |||||
| 60 min | |||||
| 90 min | |||||
| 120 min | |||||
| SN79 (Dose 1) | Baseline | ||||
| 30 min | |||||
| 60 min | |||||
| 90 min | |||||
| 120 min | |||||
| SN79 (Dose 2) | Baseline | ||||
| 30 min | |||||
| 60 min | |||||
| 90 min | |||||
| 120 min | |||||
| SN79 (Dose 3) | Baseline | ||||
| 30 min | |||||
| 60 min | |||||
| 90 min | |||||
| 120 min |
DOPAC: 3,4-Dihydroxyphenylacetic acid; 5-HIAA: 5-Hydroxyindoleacetic acid
Table 2: Area Under the Curve (AUC) Analysis of Neurotransmitter Levels
| Treatment Group | Dopamine (DA) AUC | Serotonin (5-HT) AUC |
| Vehicle | ||
| SN79 (Dose 1) | ||
| SN79 (Dose 2) | ||
| SN79 (Dose 3) |
Experimental Protocols
This section details the methodology for assessing the effect of this compound on dopamine and serotonin levels using in vivo microdialysis in rodents.
Experimental Workflow
Caption: Experimental workflow for in vivo microdialysis study.
Detailed Methodologies
1. Animal Subjects and Housing
-
Species: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g).
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow at least one week for acclimation to the housing facility before any experimental procedures.
2. Stereotaxic Surgery: Guide Cannula Implantation
-
Anesthesia: Anesthetize the animal with isoflurane (2-3% in oxygen) or a ketamine/xylazine mixture.
-
Stereotaxic Frame: Secure the animal in a stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., striatum or prefrontal cortex).
-
Implant a guide cannula (e.g., CMA 12) to the desired coordinates.
-
Secure the cannula to the skull with dental cement and anchor screws.
-
-
Post-operative Care: Administer post-operative analgesics and allow the animal to recover for at least one week.
3. In Vivo Microdialysis
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Equilibration: Allow a 90-120 minute equilibration period after probe insertion before collecting baseline samples.
-
Sample Collection:
-
Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) for at least 60-90 minutes.
-
Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Continue collecting dialysate samples for at least 120-180 minutes post-administration.
-
-
Sample Handling: Immediately add a small volume of antioxidant solution (e.g., perchloric acid) to each collected sample and store at -80°C until analysis.
4. Neurotransmitter Analysis: HPLC-ECD
-
Instrumentation: An HPLC system equipped with a refrigerated autosampler, a C18 reverse-phase column, and an electrochemical detector.
-
Mobile Phase: A buffered solution containing an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent. A typical mobile phase for simultaneous detection of dopamine and serotonin could be a phosphate buffer with EDTA, sodium dodecyl sulfate, and methanol.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 30-35°C.
-
Injection Volume: 10-20 µL.
-
-
Electrochemical Detection:
-
Set the detector potential to an optimal voltage for the oxidation of dopamine and serotonin (e.g., +0.65 to +0.75 V).
-
-
Quantification:
-
Generate a standard curve with known concentrations of dopamine, serotonin, DOPAC, and 5-HIAA.
-
Calculate the concentration of neurotransmitters in the dialysate samples by comparing their peak areas to the standard curve.
-
5. Data Analysis
-
Express neurotransmitter concentrations as a percentage of the average baseline levels for each animal.
-
Perform statistical analysis (e.g., two-way ANOVA with repeated measures followed by post-hoc tests) to compare the effects of this compound treatment with the vehicle group over time.
-
Calculate the Area Under the Curve (AUC) for the post-administration period to assess the overall effect of the treatment.
Conclusion
This document provides a comprehensive protocol for investigating the effects of this compound on neurotransmitter levels. The combination of in vivo microdialysis and HPLC-ECD offers a robust and sensitive method to elucidate the neurochemical profile of this novel sigma receptor ligand. The provided templates for data presentation and detailed experimental procedures are intended to facilitate the design and execution of these studies, ultimately contributing to a better understanding of SN79's therapeutic potential.
References
Application Notes and Protocols: SN79 Dihydrochloride in Cell Culture
A thorough search for "SN79 dihydrochloride" did not yield any specific information regarding its applications in cell culture, its mechanism of action, or any associated experimental protocols. The scientific literature and available databases do not appear to contain data for a compound with this designation.
It is possible that "this compound" may be an internal compound name not yet in the public domain, a typographical error, or a misunderstanding of a different compound's name.
For instance, a similarly named compound, SC79 , is a known activator of the Akt signaling pathway and is used in cell culture to study cell survival and proliferation.
To provide the requested detailed application notes and protocols, please verify the exact name and, if possible, the chemical structure or CAS number of the compound of interest.
Below are generic templates for the types of information that would be provided if data on "this compound" were available.
[Hypothetical] Application Notes for this compound
Compound Description: [Hypothetical description of this compound, its target, and its expected effects in cell culture.]
Key Applications in Cell Culture:
-
[Hypothetical Application 1, e.g., Induction of Apoptosis in Cancer Cell Lines]
-
[Hypothetical Application 2, e.g., Inhibition of Pro-inflammatory Cytokine Secretion]
-
[Hypothetical Application 3, e.g., Modulation of a Specific Signaling Pathway]
Mechanism of Action:
[Hypothetical explanation of how this compound is thought to exert its effects at a molecular level.]
dot
Caption: Hypothetical signaling pathway for this compound.
[Hypothetical] Quantitative Data Summary
| Cell Line | Assay Type | Parameter | Value | Reference |
| [e.g., A549] | [e.g., Cell Viability] | IC50 | [e.g., 10 µM] | [N/A] |
| [e.g., HeLa] | [e.g., Apoptosis] | % Apoptotic Cells at 24h | [e.g., 60%] | [N/A] |
| [e.g., Jurkat] | [e.g., Cytokine Release] | IL-6 Inhibition | [e.g., 85%] | [N/A] |
[Hypothetical] Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
Objective: To determine the cytotoxic effects of this compound on a specific cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Adherent or suspension cells of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Workflow:
dot
Caption: Workflow for assessing cell viability with MTT assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of [Hypothetical Target] Phosphorylation
Objective: To determine if this compound affects the phosphorylation status of a target protein in a specific signaling pathway.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations and time points.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.
Please provide the correct compound name to receive accurate and detailed Application Notes and Protocols.
Application Notes and Protocols for SN79 Dihydrochloride in Sigma Receptor Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN79 dihydrochloride is a potent and selective ligand for sigma (σ) receptors, demonstrating high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) subtypes.[1][2] As a putative sigma receptor antagonist, SN79 serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these unique receptor proteins.[2][3] Sigma receptors are implicated in a wide range of cellular functions and are considered therapeutic targets for various central nervous system (CNS) disorders, including substance abuse and neurodegenerative diseases, as well as for cancer.[4][5]
These application notes provide a comprehensive overview of the use of this compound in studying sigma receptor function, including its pharmacological profile, detailed experimental protocols for in vitro and in vivo studies, and a summary of its effects on relevant signaling pathways.
Pharmacological Data
SN79 exhibits nanomolar affinity for both sigma-1 and sigma-2 receptors, with a slightly higher affinity for the sigma-2 subtype. It displays selectivity for sigma receptors over a panel of other neurotransmitter receptors and transporters.[1][2]
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| SN79 | Sigma-1 (σ₁) | 27 | [1][2] |
| SN79 | Sigma-2 (σ₂) | 7 | [1][2] |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
This protocol is adapted from standard procedures for characterizing the binding of ligands to sigma receptors.
Objective: To determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.
Materials:
-
This compound
-
Membrane preparations from tissues or cells expressing sigma receptors (e.g., guinea pig brain, rat liver, or transfected cell lines)
-
Radioligands:
-
For σ₁ receptors: [³H]-(+)-pentazocine
-
For σ₂ receptors: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG)
-
-
Masking agent for σ₂ assay: (+)-pentazocine (to block binding of [³H]-DTG to σ₁ receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 100-300 µg/mL.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of membrane preparation
-
50 µL of radioligand at a concentration near its Kd value (e.g., 5 nM for [³H]-(+)-pentazocine; 10 nM for [³H]-DTG). For the σ₂ assay, also add (+)-pentazocine to a final concentration of 300 nM.
-
50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or buffer (for total binding) or a high concentration of a known sigma ligand like haloperidol (10 µM) for non-specific binding.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of SN79 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
2. Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of SN79 on the viability of cancer cell lines.
Objective: To evaluate the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., SK-N-SH neuroblastoma)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include vehicle-treated control wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate the IC₅₀ value.
In Vivo Studies
1. Methamphetamine-Induced Neurotoxicity Model in Mice
This protocol is based on studies demonstrating the neuroprotective effects of SN79 against methamphetamine-induced toxicity.[2]
Objective: To assess the ability of this compound to attenuate methamphetamine-induced hyperthermia, neuroinflammation, and dopaminergic neurotoxicity.
Materials:
-
This compound
-
(+)-Methamphetamine hydrochloride
-
Male Swiss Webster mice (25-30 g)
-
Sterile saline solution
-
Rectal probe for temperature measurement
-
Equipment for tissue collection and processing (e.g., for immunohistochemistry or Western blotting)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Dosing Regimen:
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, intraperitoneally - i.p.) or vehicle (saline) 30 minutes prior to each methamphetamine injection.
-
Administer methamphetamine (e.g., 5-10 mg/kg, i.p.) or saline every 2 hours for a total of four injections.
-
-
Hyperthermia Measurement: Measure the core body temperature of the mice using a rectal probe before the first injection and 60 minutes after each methamphetamine injection.
-
Tissue Collection: Euthanize the mice at a specified time point after the last injection (e.g., 24 or 48 hours for neurotoxicity markers, earlier for cytokine analysis).
-
Endpoint Analysis:
-
Immunohistochemistry/Western Blot: Analyze brain tissue (striatum) for markers of microglial activation (Iba1, CD68) and dopaminergic neurotoxicity (dopamine transporter - DAT, and serotonin transporter - SERT).
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6) in brain homogenates using ELISA or qPCR.
-
Signaling Pathways and Mechanisms of Action
SN79, as a sigma receptor antagonist, is thought to exert its effects by blocking the actions of endogenous or exogenous sigma receptor agonists. The precise signaling pathways modulated by SN79 are still under investigation, but current evidence points to its role in regulating neuroinflammation and cellular stress responses.
1. Modulation of Neuroinflammation
In the context of methamphetamine-induced neurotoxicity, SN79 has been shown to mitigate the activation of microglia, the resident immune cells of the brain.[6][7] This is evidenced by the reduced expression of microglial activation markers such as CD68 and Iba1.[6][7] Furthermore, SN79 attenuates the upregulation of pro-inflammatory cytokines like Interleukin-6 (IL-6).[6][7] The antagonistic action of SN79 at sigma receptors, particularly the sigma-1 receptor, appears to interfere with the signaling cascade that leads to neuroinflammation.
2. Regulation of Apoptosis in Cancer Cells
Derivatives of SN79 have been investigated for their potential as anti-cancer agents.[8] Sigma-2 receptors are often overexpressed in proliferating tumor cells, and ligands targeting these receptors can induce apoptosis.[8] While SN79 itself is primarily characterized as an antagonist, its derivatives have been shown to induce apoptosis in cancer cell lines. This suggests that modulation of sigma-2 receptor function can trigger programmed cell death pathways.
Experimental Workflows
In Vitro Study Workflow
In Vivo Study Workflow
Conclusion
This compound is a powerful research tool for elucidating the complex roles of sigma-1 and sigma-2 receptors in health and disease. Its antagonistic properties make it particularly useful for studying the consequences of sigma receptor blockade in various experimental models. The protocols and information provided herein offer a foundation for researchers to design and execute studies aimed at further understanding sigma receptor function and exploring their therapeutic potential.
References
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases [frontiersin.org]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Modulation of the Sigma-1 Receptor-IRE1 pathway is beneficial in preclinical models of inflammation and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for Long-Term Administration of a Novel Compound (SN79 Dihydrochloride) in Rodents
Disclaimer: The following application notes and protocols are a generalized template for the long-term administration of a hypothetical novel compound, designated here as "SN79 dihydrochloride," in rodent models. As of the date of this document, specific preclinical data for a compound with this exact designation is not publicly available. Therefore, the following information is based on established principles of preclinical toxicology and pharmacology for new chemical entities and should be adapted based on the known properties of the actual test substance.
Introduction
These application notes provide a framework for conducting long-term administration studies of this compound in rodents. The primary objectives of such studies are to evaluate the safety profile, pharmacokinetic properties, and potential therapeutic effects of the compound over an extended period. This document is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
Effective data management is crucial for the interpretation of long-term studies. All quantitative data should be meticulously recorded and organized. The following tables represent examples of how data from a 90-day rodent study could be structured.
Table 1: Body Weight (g) of Rats Receiving this compound (Mean ± SD)
| Group | Day 0 | Day 30 | Day 60 | Day 90 |
| Vehicle Control (Male) | 250 ± 15 | 350 ± 20 | 425 ± 25 | 480 ± 30 |
| Vehicle Control (Female) | 180 ± 10 | 240 ± 15 | 280 ± 20 | 310 ± 20 |
| Low Dose (Male) | 252 ± 14 | 348 ± 18 | 420 ± 22 | 475 ± 28 |
| Low Dose (Female) | 181 ± 11 | 238 ± 14 | 275 ± 18 | 305 ± 19 |
| Mid Dose (Male) | 249 ± 16 | 345 ± 21 | 415 ± 28 | 465 ± 35 |
| Mid Dose (Female) | 179 ± 9 | 235 ± 16 | 270 ± 21 | 300 ± 22 |
| High Dose (Male) | 251 ± 15 | 330 ± 25 | 390 ± 30 | 440 ± 40 |
| High Dose (Female) | 180 ± 10 | 225 ± 18 | 260 ± 25 | 290 ± 28 |
| *Indicates statistically significant difference from vehicle control (p < 0.05) |
Table 2: Hematology Parameters in Rats after 90-Day Administration of this compound (Mean ± SD)
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
| WBC (10^3/µL) | 8.5 ± 1.2 | 8.7 ± 1.4 | 9.0 ± 1.5 | 10.5 ± 2.0 |
| RBC (10^6/µL) | 7.2 ± 0.5 | 7.1 ± 0.6 | 6.9 ± 0.5 | 6.2 ± 0.8 |
| Hemoglobin (g/dL) | 14.5 ± 1.0 | 14.3 ± 1.2 | 13.9 ± 1.1 | 12.5 ± 1.5 |
| Platelets (10^3/µL) | 850 ± 150 | 840 ± 160 | 820 ± 140 | 750 ± 180 |
| Indicates statistically significant difference from vehicle control (p < 0.05) |
Table 3: Serum Chemistry Parameters in Rats after 90-Day Administration of this compound (Mean ± SD)
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
| ALT (U/L) | 40 ± 8 | 42 ± 9 | 55 ± 12 | 85 ± 20 |
| AST (U/L) | 120 ± 20 | 125 ± 25 | 150 ± 30 | 210 ± 45 |
| BUN (mg/dL) | 20 ± 4 | 21 ± 5 | 24 ± 6 | 28 ± 8 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 |
| *Indicates statistically significant difference from vehicle control (p < 0.05) |
Experimental Protocols
The following are detailed methodologies for key experiments in a long-term rodent study.
Animal Husbandry and Acclimation
-
Species: Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Age: Young adult animals (e.g., 6-8 weeks old) are typically used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%). Standard rodent chow and water should be provided ad libitum.
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the start of the study to minimize stress.
Dose Formulation and Administration
-
Formulation: this compound should be formulated in a suitable vehicle (e.g., sterile water, saline, or a specific buffer). The stability and homogeneity of the formulation should be confirmed prior to the study.
-
Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group should be included. Dose selection should be based on preliminary acute toxicity studies.
-
Route of Administration: The intended clinical route of administration should be used if possible (e.g., oral gavage, intraperitoneal injection, subcutaneous injection).
-
Frequency and Duration: Dosing should occur at the same time each day for the duration of the study (e.g., 28, 90, or 180 days).
In-Life Observations and Measurements
-
Clinical Signs: Animals should be observed daily for any clinical signs of toxicity, such as changes in appearance, behavior, or activity.
-
Body Weight: Body weight should be recorded at least weekly.
-
Food and Water Consumption: Food and water consumption should be measured weekly.
-
Ophthalmology: Ophthalmic examinations should be conducted prior to the study and at termination.
Terminal Procedures
-
Blood Collection: At the end of the study, animals are anesthetized, and blood is collected via cardiac puncture for hematology and serum chemistry analysis.
-
Necropsy: A full gross necropsy should be performed on all animals. The weight of major organs (e.g., liver, kidneys, spleen, brain, heart) should be recorded.
-
Histopathology: A comprehensive list of tissues should be collected, fixed in 10% neutral buffered formalin, and processed for histopathological examination.
Visualizations
Experimental Workflow
The following diagram outlines a typical workflow for a long-term rodent administration study.
Caption: Workflow for a long-term rodent study.
Signaling Pathway
As the mechanism of action for the hypothetical this compound is unknown, a specific signaling pathway diagram cannot be provided. Once target engagement and downstream effects are elucidated through further studies (e.g., in vitro assays, transcriptomics, proteomics), a relevant pathway diagram can be constructed. For example, if this compound were found to be an inhibitor of the MAPK/ERK pathway, a diagram illustrating this interaction would be appropriate.
Troubleshooting & Optimization
Troubleshooting SN79 dihydrochloride solubility issues for experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SN79 dihydrochloride. The following information is designed to address common solubility issues encountered during experiments.
Troubleshooting Guide
Issue: this compound is not dissolving in my desired solvent.
Possible Cause 1: Inappropriate Solvent Choice
This compound, as a salt, is generally more soluble in polar solvents. However, the parent molecule's properties also influence its overall solubility.
Solution:
-
Start with Water: Attempt to dissolve a small amount of this compound in high-purity water (e.g., Milli-Q).
-
Try Common Buffers: If solubility in water is limited, test solubility in common biological buffers such as Phosphate-Buffered Saline (PBS) or TRIS buffer. The pH of the buffer can significantly impact the solubility of a dihydrochloride salt.
-
Use of Co-solvents: For many small molecules, a common technique is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before diluting it to the final concentration in your aqueous experimental medium.[1][2] Be mindful of the final concentration of the organic solvent, as it can be toxic to cells.[1][2]
Possible Cause 2: Concentration Exceeds Solubility Limit
You may be attempting to prepare a stock solution or a final concentration that is above the solubility limit of this compound in the chosen solvent.
Solution:
-
Prepare a Saturated Solution: Add a small, known amount of this compound to a known volume of solvent and vortex thoroughly. If solid particles remain, you have exceeded the solubility limit.
-
Serial Dilutions: Prepare a higher concentration stock solution in a solvent in which this compound is more soluble (e.g., DMSO) and then perform serial dilutions into your aqueous experimental buffer to achieve the desired final concentration.
Possible Cause 3: Kinetic vs. Thermodynamic Solubility
The rate of dissolution (kinetic solubility) may be slow, or you may be observing precipitation over time as the solution reaches its thermodynamically stable state.[3]
Solution:
-
Gentle Heating: Gently warm the solution in a water bath (e.g., to 37°C) to increase the rate of dissolution.[1] Always check the compound's stability at elevated temperatures.
-
Sonication: Use a sonicator bath to aid in the dissolution of the compound.
-
Fresh Preparations: For some compounds, it is best to prepare solutions fresh before each experiment to avoid issues with precipitation over time.
Issue: I dissolved this compound in an organic solvent, but it precipitated when I added it to my aqueous cell culture medium.
Possible Cause: "Salting Out" or Hydrophobic Effects
The addition of a concentrated organic stock solution to an aqueous medium can cause the compound to precipitate out of solution due to a phenomenon often referred to as "salting out" or hydrophobic effects.[1]
Solution:
-
Stepwise Dilution: Instead of adding the organic stock directly to the full volume of aqueous medium, first dilute the stock in a smaller volume of the medium and then add this intermediate dilution to the final volume.
-
Increase Final Volume: By increasing the total volume of the aqueous medium, you decrease the final concentration of both the compound and the organic solvent, which can help maintain solubility.
-
Serum in Media: For cell culture experiments, the presence of serum can sometimes help to stabilize small molecules in solution. Consider if the serum concentration in your media is appropriate.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a high-concentration stock solution of this compound?
Q2: How does pH affect the solubility of this compound?
As a dihydrochloride salt, the solubility of SN79 is expected to be pH-dependent. In acidic conditions, the equilibrium will favor the protonated, more soluble form. As the pH increases towards neutral and alkaline, the compound may become deprotonated and potentially less soluble. It is advisable to test solubility in buffers with different pH values relevant to your experimental conditions.
Q3: Can I store solutions of this compound?
The stability of this compound in solution is not widely documented. For best results, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, it is generally advisable to store stock solutions in a suitable solvent like DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be used promptly.
Q4: My this compound solution appears hazy. What should I do?
Haziness or turbidity indicates that the compound is not fully dissolved and may be present as a fine precipitate. This can lead to inaccurate dosing in your experiments. You should try the troubleshooting steps outlined above, such as gentle heating, sonication, or using a different solvent system. Do not use a hazy solution for your experiments.
Data Presentation
Table 1: Example Solubility Profile of a Dihydrochloride Salt
| Solvent | Temperature (°C) | Maximum Solubility (Example) | Notes |
| Water | 25 | ~1 mg/mL | Solubility may be limited. |
| PBS (pH 7.4) | 25 | ~2 mg/mL | Buffered solutions may improve solubility over water. |
| DMSO | 25 | >50 mg/mL | A good choice for high-concentration stock solutions. |
| Ethanol | 25 | ~5 mg/mL | Can be used as a co-solvent. |
Note: The values in this table are illustrative examples for a generic dihydrochloride salt and are not specific experimental data for this compound. Researchers should determine the solubility of this compound for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: Based on the molecular weight of this compound, calculate the mass needed to prepare your desired volume of a 10 mM stock solution.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-purity DMSO to the tube.
-
Dissolve: Vortex the tube thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the tube in a 37°C water bath for 5-10 minutes, followed by further vortexing. Visually inspect the solution to ensure there are no solid particles.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw the stock solution: Thaw one aliquot of your 10 mM this compound stock solution in DMSO at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To avoid precipitation, first, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution. For example, add 5 µL of the 10 mM stock to 495 µL of pre-warmed cell culture medium and mix gently by pipetting.
-
Prepare the final working solution: Add the appropriate volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired 10 µM final concentration. For example, add 1 mL of the 100 µM solution to 9 mL of cell culture medium.
-
Mix and use immediately: Gently mix the final working solution and use it for your experiment promptly.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Hypothetical signaling pathway for a sigma receptor antagonist.
Caption: Logical troubleshooting steps for solubility issues.
References
Potential off-target effects of SN79 dihydrochloride in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SN79 dihydrochloride, a potent inhibitor of the pro-oncogenic Kinase X. While highly selective, SN79 can exhibit off-target activity at higher concentrations, which may lead to unexpected in vivo phenotypes. This guide is intended to help researchers identify and mitigate these potential effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of Kinase X, a critical enzyme in a well-defined oncogenic signaling pathway. This targeted inhibition is designed to halt tumor cell proliferation and induce apoptosis in Kinase X-dependent cancer models.
Q2: What are the known or predicted off-target effects of SN79?
A2: While SN79 is highly selective for Kinase X, in vitro kinase profiling has revealed inhibitory activity against other kinases at higher concentrations.[1][2] The most significant off-targets are Kinase Y, involved in cardiac muscle contraction, and Kinase Z, a key regulator of inflammatory responses. Most kinase inhibitors have some degree of off-target activity due to the conserved nature of the ATP-binding pocket across the kinome.[2][3]
Q3: At what in vivo concentration do off-target effects typically become apparent?
A3: Off-target effects are generally observed when plasma concentrations of SN79 exceed 5 µM. The on-target therapeutic window is typically achieved with plasma concentrations between 0.5 µM and 2 µM. It is crucial to perform pharmacokinetic (PK) and pharmacodynamic (PD) studies to establish the optimal dose for your specific animal model.[4]
Troubleshooting Guide: Unexpected In Vivo Phenotypes
This section addresses specific issues that may arise during in vivo experiments and suggests potential causes and solutions related to off-target effects.
Issue 1: Observed Cardiotoxicity (e.g., arrhythmia, reduced ejection fraction) in Animal Models
-
Potential Cause: Inhibition of the off-target Kinase Y, which plays a role in regulating cardiomyocyte function. This is a known liability for some kinase inhibitors.[3][5]
-
Troubleshooting Steps:
-
Confirm Drug Exposure: Perform pharmacokinetic analysis to ensure plasma concentrations are not unexpectedly high.
-
Assess Target Engagement: Collect heart tissue and perform a Western blot to check for phosphorylation changes in the direct downstream substrate of Kinase Y. A significant decrease in phosphorylation indicates off-target engagement.
-
Dose Reduction Study: Conduct a dose-response study to find the minimum effective dose that maintains on-target (anti-tumor) efficacy while minimizing cardiotoxicity.
-
Consider a More Selective Compound: If the therapeutic window is too narrow, exploring alternative Kinase X inhibitors with a different selectivity profile may be necessary.
-
Issue 2: Unexpected Immunomodulatory Effects (e.g., increased inflammation or immunosuppression)
-
Potential Cause: Inhibition of the off-target Kinase Z, a critical component in immune signaling pathways.
-
Troubleshooting Steps:
-
Analyze Immune Cell Populations: Use flow cytometry to analyze immune cell populations in blood, spleen, and tumor microenvironment. Look for significant shifts in T-cell, B-cell, or myeloid cell populations compared to vehicle-treated controls.
-
Measure Cytokine Levels: Perform a multiplex cytokine assay (e.g., Luminex) on plasma samples to check for alterations in key inflammatory cytokines downstream of Kinase Z.
-
Verify Off-Target Engagement: In isolated immune cells (e.g., splenocytes), use Western blotting to probe for the phosphorylation status of Kinase Z's primary substrate.
-
Adjust Dosing Schedule: Sometimes, altered dosing schedules (e.g., intermittent vs. continuous) can mitigate off-target effects on the immune system while preserving anti-tumor activity.
-
Data Presentation: Kinase Selectivity Profile
The following table summarizes the inhibitory potency of SN79 against its primary target and key off-targets. This data is crucial for designing experiments and interpreting results.[1]
| Kinase Target | IC50 (nM) | Primary Biological Pathway | Potential In Vivo Effect of Inhibition |
| Kinase X (On-Target) | 5 | Oncogenic Signaling | Anti-tumor efficacy |
| Kinase Y (Off-Target) | 250 | Cardiac Contractility | Cardiotoxicity |
| Kinase Z (Off-Target) | 800 | Immune Regulation | Immunomodulation |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against the intended on-target kinase and identified off-target kinases.
Experimental Protocols
Protocol 1: Western Blot for Assessing On- and Off-Target Kinase Inhibition In Vivo
-
Tissue Collection: Euthanize animals at a predetermined time point after the final dose of SN79 or vehicle. Promptly excise and snap-freeze tumor tissue and relevant organs (e.g., heart, spleen) in liquid nitrogen.
-
Protein Extraction: Homogenize frozen tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate overnight at 4°C with primary antibodies against:
-
Phospho-Substrate X (for on-target effect in tumor)
-
Total Substrate X
-
Phospho-Substrate Y (for off-target effect in heart)
-
Total Substrate Y
-
GAPDH or β-actin (as a loading control)
-
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize the phospho-protein signal to the total protein signal. A significant decrease in the phospho/total ratio in SN79-treated animals compared to vehicle indicates target engagement.
Visualizations
Below are diagrams illustrating key concepts related to SN79's mechanism and the workflow for troubleshooting off-target effects.
Caption: On-target vs. Off-target signaling pathways of SN79.
Caption: Troubleshooting workflow for unexpected in vivo results.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. shop.carnabio.com [shop.carnabio.com]
- 3. Novel approach could overcome resistance to treatment in deadliest leukemia | Drug Discovery News [drugdiscoverynews.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
Stability of SN79 dihydrochloride in solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of SN79 dihydrochloride in solution for long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For most in vitro and in vivo experiments, this compound can be dissolved in sterile saline solution[1]. For initial stock solutions, dimethyl sulfoxide (DMSO) is also a common solvent for small molecules. However, the final concentration of DMSO in your experimental medium should be kept low (typically <0.5%) to avoid cellular toxicity[2].
Q2: What are the general guidelines for storing this compound solutions?
A2: For long-term storage, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Based on general guidelines for small molecules, a solution stored at -80°C could be stable for up to 6 months, while at -20°C, it may be stable for up to 1 month[2]. However, it is crucial to verify the stability for your specific experimental conditions.
Q3: How can I determine the long-term stability of my this compound solution?
A3: The most reliable method for determining the long-term stability of this compound in your specific solution is to conduct a stability study. This typically involves storing aliquots of the solution under your intended experimental conditions (e.g., 4°C, room temperature, -20°C, -80°C) and for various durations. The concentration and purity of this compound are then measured at different time points using an analytical technique like High-Performance Liquid Chromatography (HPLC)[3][4][5][6].
Q4: What are the potential signs of this compound degradation in my solution?
A4: Visual signs of degradation can include color change or the formation of precipitates in the solution. However, chemical degradation can occur without any visible changes. Therefore, analytical methods like HPLC are necessary to detect and quantify degradation products[3][4]. A decrease in the peak area of the parent compound and the appearance of new peaks in the chromatogram are indicative of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the solution upon storage. | The compound may have low solubility or be unstable in the chosen solvent at the storage temperature. The concentration may be too high. | - Try preparing a more dilute stock solution.- Consider using a different solvent or a co-solvent. Ensure the pH of the solution is appropriate for the compound's stability.- If using a crystalline solid, ensure it is fully dissolved initially, gentle warming or sonication may help. |
| Loss of biological activity in my long-term experiment. | The compound may have degraded over time. | - Perform a stability study to determine the degradation rate under your experimental conditions.- Prepare fresh solutions more frequently.- Store stock solutions at a lower temperature (e.g., -80°C instead of -20°C).- Protect the solution from light if the compound is light-sensitive. |
| Variability in experimental results between different batches of solution. | Inconsistent solution preparation or storage conditions. Degradation of the compound. | - Standardize your protocol for solution preparation, including solvent, concentration, and dissolution method.- Ensure all users are following the same storage and handling procedures.- Aliquot stock solutions to minimize freeze-thaw cycles.- Qualify each new batch of solution by a functional assay or analytical measurement before use in critical experiments. |
| Appearance of unexpected peaks in HPLC analysis of the solution. | Degradation of this compound. Contamination of the solvent or handling materials. | - Identify the degradation products if possible using techniques like LC-MS.- Review your storage and handling procedures to minimize exposure to conditions that may promote degradation (e.g., light, high temperature).- Use high-purity solvents and clean labware for solution preparation. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the powder to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Sterilization (if required): If the stock solution is for cell culture use, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile, light-protected vials. Store the aliquots at -20°C or -80°C.
Protocol for Assessing Long-Term Stability of this compound Solution using HPLC
-
Sample Preparation: Prepare a batch of this compound solution in the desired solvent and concentration.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the solution by a validated stability-indicating HPLC method to determine the initial concentration and purity. This serves as the baseline.
-
Storage: Store the remaining aliquots under the desired long-term storage conditions (e.g., 4°C, -20°C, and -80°C) and protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
HPLC Analysis: Allow the aliquot to thaw completely and reach room temperature. Analyze the sample using the same HPLC method as for the time-zero analysis.
-
Data Analysis: Compare the peak area of this compound and the presence of any new peaks to the time-zero chromatogram. Calculate the percentage of the compound remaining at each time point.
Quantitative Data
As specific stability data for this compound is not publicly available, the following table presents a hypothetical stability assessment based on typical small molecule behavior. Researchers should perform their own stability studies to obtain accurate data for their specific conditions.
| Storage Condition | Solvent | Duration | % this compound Remaining (Hypothetical) |
| 4°C | Saline | 1 Week | 95% |
| 4°C | Saline | 1 Month | 80% |
| -20°C | DMSO | 1 Month | 99% |
| -20°C | DMSO | 3 Months | 90% |
| -80°C | DMSO | 6 Months | 98% |
| -80°C | DMSO | 12 Months | 95% |
Visualizations
Signaling Pathway of Sigma-1 Receptor Antagonism
References
- 1. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Best practices for storing SN79 dihydrochloride powder and solutions
This technical support center provides guidance on the best practices for storing and handling SN79 dihydrochloride powder and solutions. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability studies for this compound are not publicly available. The recommendations provided below are based on general best practices for the storage of complex organic dihydrochloride salts and information from available safety data sheets for similar compounds. It is crucial to perform your own stability and quality control assessments for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound powder?
A1: Solid this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Based on general recommendations for similar compounds, storage at -20°C is advised for long-term stability.
Q2: What is the recommended solvent for preparing this compound solutions?
A2: The choice of solvent will depend on your specific experimental requirements. For biological assays, it is common to prepare a concentrated stock solution in an organic solvent like DMSO, which can then be further diluted in an aqueous buffer or cell culture medium. Always consult relevant literature for your application to determine the most appropriate solvent.
Q3: How should I store this compound solutions?
A3: Solutions of this compound are generally less stable than the solid powder. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of the solution in your specific solvent and buffer system should be validated internally.
Q4: For how long can I store the powder and solutions?
A4: While specific shelf-life data for this compound is not available, general guidelines for similar compounds are provided in the table below. These are estimates, and the actual stability may vary.
Q5: Are there any known incompatibilities for this compound?
A5: Dihydrochloride salts can be incompatible with strong bases and strong oxidizing agents. Avoid contact with these materials.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Powder appears discolored or clumped. | Moisture absorption or degradation. | Do not use the powder. Contact the supplier for a replacement. Ensure proper storage in a desiccated environment. |
| Difficulty dissolving the powder. | Incorrect solvent or precipitation. | Try gentle warming or sonication to aid dissolution. Ensure you are using an appropriate solvent. For aqueous solutions, check the pH, as the solubility of dihydrochloride salts can be pH-dependent. |
| Precipitate forms in the solution upon storage. | Poor stability in the chosen solvent or saturation. | Prepare a fresh solution. If storage is required, consider using a different solvent system or storing at a lower concentration. Validate the stability of your solution under your storage conditions. |
| Inconsistent experimental results. | Degradation of the compound in solution. | Always use freshly prepared solutions or solutions that have been stored properly for a validated period. Perform a quality control check on your compound if degradation is suspected. |
Data Summary
The following table summarizes the general storage recommendations for this compound powder and solutions.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | -20°C | Long-term | Store in a tightly sealed container in a dry, well-ventilated area. Protect from light.[1] |
| 4°C | Short-term | For immediate use. Avoid long-term storage at this temperature. | |
| Stock Solution (e.g., in DMSO) | -20°C | Up to 1 month (general guideline) | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months (general guideline) | Preferred for longer-term storage of solutions. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a 10 mM concentration.
-
Mixing: Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
Visual Guides
Caption: Workflow for preparing and storing this compound solutions.
Caption: Troubleshooting guide for this compound storage and handling.
References
Overcoming challenges in SN79 dihydrochloride synthesis and purification
Welcome to the technical support center for the synthesis and purification of the small molecule dihydrochloride, SM-DH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis and purification of dihydrochloride salts.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing SM-DH?
A1: The synthesis of dihydrochloride salts like SM-DH often presents challenges related to reaction control, product isolation, and purity. Key issues include incomplete reaction, formation of byproducts, and difficulty in precipitating the final salt. Careful control of reaction stoichiometry, temperature, and solvent choice is crucial for a successful synthesis.
Q2: Why is my SM-DH oiling out instead of crystallizing?
A2: Oiling out, or the formation of a viscous liquid instead of solid crystals, is a common issue in the crystallization of hydrochloride salts. This can be caused by several factors, including:
-
High impurity levels: Impurities can disrupt the crystal lattice formation.
-
Inappropriate solvent system: The solvent may be too good a solvent for the salt, even at low temperatures, or it may not be an effective anti-solvent.
-
Rapid cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules required for crystallization.[1]
-
Hygroscopic nature of the salt: Absorption of atmospheric moisture can lead to the formation of a hydrated, oily product.
Q3: How can I improve the yield of my SM-DH synthesis?
A3: To improve the yield, consider the following:
-
Optimize reaction conditions: Ensure the reaction goes to completion by adjusting temperature, reaction time, or catalyst loading.
-
Stoichiometry: Use a slight excess of hydrochloric acid to ensure complete salt formation.
-
Solvent selection: Choose a solvent system for precipitation where the free base is soluble, but the dihydrochloride salt is sparingly soluble.[2]
-
Controlled precipitation: Add the anti-solvent slowly or cool the solution gradually to maximize crystal formation and minimize losses to the mother liquor.[1]
Q4: What are the best analytical techniques to characterize SM-DH?
A4: A combination of analytical techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the hydrochloride protons.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any impurities.[3][4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
-
Melting Point: To assess the purity of the crystalline solid.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations and confirm salt formation.[5]
Troubleshooting Guides
Problem: Low Purity of SM-DH after Initial Precipitation
| Possible Cause | Troubleshooting Step |
| Co-precipitation of impurities | Recrystallize the crude product from a suitable solvent system.[1] |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC to ensure full conversion of the starting material. |
| Side reactions | Optimize reaction conditions (temperature, stoichiometry) to minimize the formation of byproducts. |
| Residual solvent | Ensure the product is thoroughly dried under vacuum to remove any trapped solvent. |
Problem: Difficulty in Filtering the Precipitated SM-DH
| Possible Cause | Troubleshooting Step |
| Very fine particles | Allow the precipitate to age in the mother liquor to encourage particle growth. |
| Gummy or oily solid | Try triturating the product with a non-polar solvent to induce solidification before filtration. |
| Clogging of the filter paper | Use a filter aid like Celite or a larger pore size filter paper. |
Data Presentation
Table 1: Solubility of SM-DH in Various Solvents
| Solvent | Solubility at 25°C (mg/mL) | Comments |
| Water | > 100 | Highly soluble |
| Methanol | 25.3 | Soluble |
| Ethanol | 10.1 | Moderately soluble |
| Isopropanol | 2.5 | Sparingly soluble |
| Dichloromethane | < 0.1 | Insoluble |
| Ethyl Acetate | < 0.1 | Insoluble |
| Toluene | < 0.1 | Insoluble |
Table 2: Typical Impurity Profile of Crude SM-DH by HPLC
| Impurity | Retention Time (min) | Area (%) | Identification |
| SM-DH | 5.2 | 92.5 | Product |
| Impurity A | 3.8 | 3.1 | Unreacted Starting Material |
| Impurity B | 6.5 | 2.8 | Byproduct |
| Impurity C | 8.1 | 1.6 | Unknown |
Experimental Protocols
Protocol 1: Synthesis of SM-DH
This protocol describes a general method for the synthesis of a small molecule dihydrochloride (SM-DH) from its corresponding free base.
Materials:
-
SM Free Base (1.0 eq)
-
Anhydrous Diethyl Ether
-
2 M HCl in Diethyl Ether
Procedure:
-
Dissolve the SM free base in a minimum amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 2.2 equivalents of 2 M HCl in diethyl ether to the stirred solution.
-
Observe the precipitation of a white solid.
-
Continue stirring at 0°C for 30 minutes after the addition is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the product under high vacuum to a constant weight.
Protocol 2: Purification of SM-DH by Recrystallization
This protocol provides a general procedure for the purification of crude SM-DH.
Materials:
-
Crude SM-DH
-
Isopropanol
-
Ethyl Acetate
Procedure:
-
Place the crude SM-DH in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely.[6][7]
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
If no crystals form, place the flask in an ice bath to induce crystallization.
-
If crystallization is still slow, add ethyl acetate dropwise as an anti-solvent until turbidity is observed.
-
Allow the crystals to form completely.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a cold mixture of isopropanol and ethyl acetate.
-
Dry the purified SM-DH under high vacuum.
Protocol 3: HPLC Analysis of SM-DH Purity
This protocol outlines a standard method for determining the purity of SM-DH.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a stock solution of the SM-DH sample in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.
-
Inject the sample onto the HPLC system.
-
Integrate the peaks in the resulting chromatogram to determine the area percent purity.
Visualizations
Caption: General workflow for the synthesis of SM-DH.
Caption: Workflow for the purification of SM-DH by recrystallization.
Caption: Decision tree for troubleshooting crystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Adaptable Organic Impurities Method for the Analysis of Diphenhydramine Hydrochloride Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to SN79 Dihydrochloride and Haloperidol as Sigma Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SN79 dihydrochloride and the classical antipsychotic drug haloperidol, focusing on their roles as antagonists of sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
Sigma receptors, comprising σ₁ and σ₂ subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum. They are implicated in a wide range of cellular functions and are therapeutic targets for various neurological and psychiatric disorders. SN79 is a putative sigma receptor antagonist developed for its high affinity and selectivity, while haloperidol, a well-established antipsychotic, is known to bind to sigma receptors in addition to its primary target, the dopamine D2 receptor. This guide will delve into a direct comparison of their binding affinities, selectivity, functional antagonism, and the signaling pathways they modulate.
Quantitative Data Comparison
The following tables summarize the binding affinities and functional potencies of this compound and haloperidol at sigma-1 and sigma-2 receptors.
| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | Reference |
| This compound | 27 | 7 | >10,000 | [1] |
| Haloperidol | 0.90 - 6.60 | 7.93 - 125 | 1 - 5 | [2][3][4] |
Table 1: Comparative Binding Affinities (Ki) of SN79 and Haloperidol. Lower Ki values indicate higher binding affinity.
| Compound | Functional Assay | Effect | Potency (EC₅₀/IC₅₀) | Reference |
| This compound | Methamphetamine-induced microglial activation | Antagonist | Not reported | [5][6] |
| Haloperidol | Glutamate-induced cytotoxicity in HT-22 cells | Neuroprotective (σ₁ antagonist effect) | EC₅₀ = 5.9 ± 2.1 nM | [4] |
| Store-dependent Ca²⁺ entry in macrophages | Inhibition (σ₁ antagonist effect) | Not reported | [7] |
Table 2: Functional Antagonist Activity of SN79 and Haloperidol.
Signaling Pathways
Sigma receptor antagonists modulate various downstream signaling pathways. The diagrams below illustrate the established and proposed mechanisms of action for antagonists at σ₁ and σ₂ receptors.
References
- 1. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 2. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
- 3. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism by haloperidol and its metabolites of mechanical hypersensitivity induced by intraplantar capsaicin in mice: role of sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparing the efficacy of SN79 dihydrochloride to other neuroprotective agents
In the landscape of neuroprotective agent development, SN79 dihydrochloride has emerged as a compound of interest due to its unique mechanism of action. This guide provides a comparative analysis of this compound against other neuroprotective agents, with a focus on its efficacy, mechanism, and the experimental data supporting its potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative positioning of SN79 in the field of neuroprotection.
Overview of this compound
This compound is a selective sigma-1 receptor antagonist. Its neuroprotective effects have been primarily investigated in the context of methamphetamine-induced neurotoxicity. The compound has been shown to mitigate the detrimental effects of methamphetamine by reducing the generation of reactive oxygen and nitrogen species (ROS/RNS) and inhibiting caspase activation, key pathways in apoptotic cell death.[1]
Data on the efficacy of this compound in preclinical models of stroke, Alzheimer's disease, or Parkinson's disease is not currently available in the public domain. Therefore, a direct quantitative comparison of its efficacy in these conditions with other neuroprotective agents is not feasible at this time. The following sections will provide a mechanistic comparison and present efficacy data for other agents in these key areas of neurodegeneration.
Mechanistic Comparison of Neuroprotective Agents
The neuroprotective agents discussed below operate through diverse mechanisms, targeting different aspects of the neurodegenerative cascade.
| Agent/Class | Primary Mechanism of Action |
| This compound | Sigma-1 receptor antagonist; reduces oxidative stress and caspase activation.[1] |
| Rasagiline | Irreversible inhibitor of monoamine oxidase-B (MAO-B), preventing the breakdown of dopamine. It also possesses anti-apoptotic properties by modulating Bcl-2 family proteins and processing amyloid precursor protein (APP) to a neuroprotective form.[2][3][4] |
| Minocycline | A tetracycline antibiotic with anti-inflammatory, anti-apoptotic, and matrix metalloproteinase (MMP) inhibitory effects. It reduces microglial activation and inhibits inflammatory signaling kinases.[5][6][7] |
| Creatine | Enhances cellular energy metabolism by acting as an ATP buffer. It also stabilizes mitochondria, reduces oxidative stress, and modulates excitotoxicity and inflammation.[[“]][[“]][10] |
| Edaravone | A free radical scavenger that targets and neutralizes reactive oxygen species, thereby inhibiting lipid peroxidation and protecting neuronal and endothelial cells from oxidative damage.[11][12][13] |
| NMDA Receptor Antagonists | Block the N-methyl-D-aspartate (NMDA) receptor, preventing excessive calcium influx into neurons, which is a key step in the excitotoxic cascade leading to cell death.[14][15] |
| Acetylcholinesterase Inhibitors | Increase the levels of acetylcholine in the synaptic cleft by inhibiting its breakdown by acetylcholinesterase. This enhances cholinergic neurotransmission, which is compromised in Alzheimer's disease.[16][17][18] |
Below are diagrams illustrating the signaling pathways and mechanisms of action.
Efficacy in Preclinical and Clinical Studies
Stroke
A number of neuroprotective agents have been evaluated in clinical trials for acute ischemic stroke. The following table summarizes the findings of a network meta-analysis of randomized controlled trials.
| Intervention | Outcome Measure | Result vs. Control |
| Edaravone | 7-day NIHSS Score | Most effective intervention for improvement. |
| Butylphthalide (NBP) | 90-day mRS Score | Ranked highest for favorable outcome. |
| Butylphthalide (NBP) | 90-day NIHSS Score | Ranked highest for improvement. |
| Citicoline | 90-day Functional Outcome | Effective in improving functional outcome. |
| Cerebrolysin | 90-day Functional Outcome | Effective in improving functional outcome. |
NIHSS: National Institutes of Health Stroke Scale; mRS: modified Rankin Scale. Data from a network meta-analysis of 42 randomized controlled trials.
Parkinson's Disease
Several agents have shown promise in preclinical and clinical studies for Parkinson's disease by targeting mechanisms like oxidative stress, mitochondrial dysfunction, and inflammation.
| Agent | Key Findings in Parkinson's Disease Models/Trials |
| Rasagiline | In clinical trials, rasagiline has shown symptomatic benefits and potential disease-modifying effects.[2] |
| Minocycline | Preclinical studies have demonstrated its ability to protect dopaminergic neurons.[19][20] |
| Creatine | Has shown neuroprotective effects in animal models of Parkinson's disease by preserving mitochondrial function.[[“]] |
Alzheimer's Disease
The mainstays of current Alzheimer's disease treatment are acetylcholinesterase inhibitors and NMDA receptor antagonists, which provide symptomatic relief.
| Agent/Class | Key Findings in Alzheimer's Disease |
| Acetylcholinesterase Inhibitors (e.g., Donepezil) | Clinically used to improve cognitive function in mild to moderate Alzheimer's disease.[18][21] |
| Memantine (NMDA Receptor Antagonist) | Used for moderate to severe Alzheimer's disease to improve cognitive and functional outcomes.[16] |
Experimental Protocols
In Vitro Methamphetamine-Induced Neurotoxicity Model (for SN79)
This protocol is based on studies evaluating the effects of sigma receptor ligands on methamphetamine toxicity in NG108-15 cells.
Objective: To assess the neuroprotective effects of this compound against methamphetamine-induced cell death, ROS/RNS generation, and dopamine release.
Cell Line: Differentiated NG108-15 cells (a mouse neuroblastoma x rat glioma hybrid).
Experimental Workflow:
Methodology:
-
Cell Culture and Differentiation: NG108-15 cells are cultured under standard conditions and differentiated to acquire a more neuron-like phenotype, typically by treatment with agents like dibutyryl cyclic AMP.
-
Pre-treatment: Differentiated cells are pre-treated with various concentrations of this compound or a vehicle control for a specified period.
-
Methamphetamine Exposure: Following pre-treatment, cells are exposed to a range of methamphetamine concentrations to induce neurotoxicity.
-
Endpoint Assays:
-
Cell Viability: Assessed using methods like the MTT assay to quantify cell survival.
-
ROS/RNS Generation: Measured using fluorescent probes such as 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA).[22]
-
Dopamine Release: The concentration of dopamine in the cell culture medium is quantified using techniques like high-performance liquid chromatography (HPLC).[23]
-
Caspase Activation: The activity of key caspases (e.g., caspase-3) is measured using colorimetric or fluorometric assays.
-
Representative Preclinical Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
Objective: To evaluate the neuroprotective efficacy of a test compound in a rodent model of ischemic stroke.
Model: Transient middle cerebral artery occlusion (MCAO) in rats or mice.
Methodology:
-
Animal Preparation: Anesthetized rodents are subjected to a surgical procedure to occlude the middle cerebral artery, typically using an intraluminal filament.
-
Drug Administration: The neuroprotective agent or vehicle is administered at a specific time point before, during, or after the ischemic insult.
-
Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion of the ischemic territory.
-
Behavioral Assessment: Neurological deficits are assessed at various time points post-MCAO using standardized scoring systems (e.g., Bederson score).
-
Infarct Volume Measurement: At the end of the study, animals are euthanized, and their brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to quantify the infarct volume.
Conclusion
This compound demonstrates a promising neuroprotective mechanism by targeting the sigma-1 receptor to combat oxidative stress and apoptosis in a model of methamphetamine-induced neurotoxicity. However, a significant gap in the literature exists regarding its efficacy in more common neurodegenerative conditions such as stroke, Alzheimer's disease, and Parkinson's disease.
In contrast, other neuroprotective agents have undergone more extensive preclinical and clinical evaluation for these disorders. Agents like edaravone and butylphthalide have shown benefits in acute ischemic stroke, while compounds such as rasagiline and creatine are being investigated for their potential in Parkinson's disease. The established treatments for Alzheimer's disease, acetylcholinesterase inhibitors and NMDA receptor antagonists, offer symptomatic relief by targeting specific neurotransmitter systems.
Future research should focus on evaluating the neuroprotective potential of this compound in validated animal models of stroke, Alzheimer's, and Parkinson's disease. Such studies are crucial to determine its comparative efficacy and to ascertain its potential as a therapeutic agent for these debilitating neurological disorders. A direct, data-driven comparison will only be possible once such preclinical data becomes available. The distinct mechanism of SN79 suggests it could offer a novel therapeutic approach, potentially in combination with other neuroprotective strategies.
References
- 1. Neurotoxicity of methamphetamine: main effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minocycline for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple neuroprotective mechanisms of minocycline in autoimmune CNS inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prospects for Minocycline Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of creatine's neuroprotective effects - Consensus [consensus.app]
- 9. Mechanisms of creatine's neuroprotective effects - Consensus [consensus.app]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. oaepublish.com [oaepublish.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 19. pure.psu.edu [pure.psu.edu]
- 20. Minocycline: neuroprotective mechanisms in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AC927, a σ receptor ligand, blocks methamphetamine-induced release of dopamine and generation of reactive oxygen species in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
SN79 Dihydrochloride vs. DTG: A Comparative Guide for In Vivo Sigma Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SN79 dihydrochloride and 1,3-di-o-tolyl-guanidine (DTG) for in vivo studies targeting sigma receptors. It is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs by presenting objective data on their binding profiles, functional activities, and in vivo effects, supported by experimental data and detailed protocols.
Introduction to SN79 and DTG
Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular chaperone proteins primarily located at the mitochondria-associated endoplasmic reticulum membrane. They are implicated in a wide range of cellular functions and are therapeutic targets for various neurological disorders and cancer.
This compound is a putative sigma receptor antagonist with nanomolar affinity for both σ1 and σ2 receptors.[1] It has demonstrated neuroprotective effects in preclinical models, particularly in mitigating the neurotoxic effects of methamphetamine.[2][3]
1,3-di-o-tolyl-guanidine (DTG) is a widely used sigma receptor agonist with roughly equal affinity for both σ1 and σ2 subtypes.[4] It is a standard tool compound for studying the functional roles of sigma receptors in vitro and in vivo.
Comparative Data
Binding Affinity and Selectivity
The following table summarizes the binding affinities (Ki) of SN79 and DTG for sigma-1 and sigma-2 receptors.
| Compound | Sigma-1 (Ki, nM) | Sigma-2 (Ki, nM) | Selectivity (σ1/σ2) | Reference |
| SN79 | 27 | 7 | ~0.26 (Prefers σ2) | [1] |
| DTG | ~35.5 | ~39.9 | ~0.89 (Non-selective) | [5] |
In Vivo Effects: A Head-to-Head Comparison in a Methamphetamine Neurotoxicity Model
A key study directly compared the in vivo effects of SN79 and DTG in a mouse model of methamphetamine-induced neurotoxicity. The findings highlight their opposing functional activities.
| Parameter | Effect of SN79 Pretreatment | Effect of DTG Pretreatment | Reference |
| Methamphetamine-induced Hyperthermia | Attenuated | Did not exacerbate | [1][2] |
| Methamphetamine-induced Lethality | Not reported | Significantly increased | [1][2] |
| Striatal Dopamine Depletion | Protected against | Not reported | [1][2] |
| Striatal Serotonin Depletion | Protected against | Not reported | [1][2] |
| Dopamine Transporter Reduction | Protected against | Not reported | [1][2] |
| Serotonin Transporter Reduction | Protected against | Not reported | [1][2] |
Experimental Protocols
In Vivo Methamphetamine-Induced Neurotoxicity Study
Objective: To evaluate the effects of a sigma receptor antagonist (SN79) and agonist (DTG) on methamphetamine-induced hyperthermia, neurotoxicity, and lethality.
Animal Model: Male Swiss Webster mice.
Drug Administration:
-
SN79: Administered intraperitoneally (i.p.) at varying doses 30 minutes prior to each methamphetamine injection.[1]
-
DTG: Administered i.p. at a dose of 10 mg/kg 30 minutes prior to the first methamphetamine injection.[1]
-
Methamphetamine: Administered i.p. in four doses at 2-hour intervals.[1]
Key Measurements:
-
Core Body Temperature: Measured via a rectal thermometer 1 hour after each drug injection.[1]
-
Lethality: Monitored for 72 hours after the first injection.[1]
-
Neurotransmitter and Transporter Levels: Striatal tissue was collected 72 hours after the last injection for analysis of dopamine, serotonin, and their respective transporters (DAT and SERT) via high-performance liquid chromatography and Western blotting.[1]
In Vitro Sigma Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for sigma-1 and sigma-2 receptors.
Preparation: Guinea pig brain membranes or rat liver membranes are commonly used for these assays.[6]
Sigma-1 Receptor Binding:
-
Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 ligand.[7]
-
Procedure: Membranes are incubated with varying concentrations of the radioligand and the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 ligand like haloperidol.[7]
Sigma-2 Receptor Binding:
-
Radioligand: [³H]DTG.[7]
-
Procedure: To measure binding to sigma-2 receptors specifically, a "masking" agent that selectively binds to sigma-1 receptors, such as (+)-pentazocine or dextrallorphan, is included in the incubation.[6][7][8] This prevents [³H]DTG from binding to the sigma-1 sites. Non-specific binding is determined in the presence of a high concentration of unlabeled DTG or haloperidol.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling mechanisms of sigma receptors and a typical experimental workflow for an in vivo neurotoxicity study.
Caption: Basal state and agonist-induced activation of the Sigma-1 receptor.
Caption: Workflow for in vivo methamphetamine neurotoxicity studies.
Caption: Logical relationship of SN79 and DTG actions on METH neurotoxicity.
Conclusion
This compound and DTG represent valuable but functionally opposing tools for the in vivo investigation of sigma receptors.
-
SN79 is a suitable choice for studies aiming to antagonize sigma receptor function. Its demonstrated neuroprotective effects against methamphetamine-induced toxicity make it a compelling candidate for investigating the therapeutic potential of sigma receptor blockade in neurodegenerative and substance abuse models.
-
DTG remains the classic tool for probing the effects of sigma receptor agonism . Its ability to exacerbate methamphetamine-induced lethality underscores the potential detrimental effects of sigma receptor overactivation in certain pathological contexts.
The selection between SN79 and DTG should be guided by the specific research question and the desired modulation of the sigma receptor system. The provided data and protocols offer a foundation for designing rigorous in vivo experiments to further elucidate the complex roles of sigma receptors in health and disease.
References
- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SN79, a sigma receptor ligand, blocks methamphetamine-induced microglial activation and cytokine upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the Sigma-1 Receptor Agonist 1-(3,4-Dimethoxyphenethyl)-4-(3-Phenylpropyl)-Piperazine Dihydro-Chloride on Inflammation after Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotoxicity of methamphetamine: main effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Neuroprotective Effects of SN79 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of SN79 dihydrochloride with other potential neuroprotective agents, supported by established in vitro experimental data. This compound is a selective sigma receptor antagonist that has demonstrated potential in mitigating neurotoxicity.[1][2] This document outlines its efficacy in various in vitro models, details the experimental protocols used for its validation, and visualizes its proposed mechanism of action.
Comparative Performance Data
The following tables summarize the neuroprotective effects of this compound in comparison to other classes of neuroprotective agents. The data for SN79 is based on published findings, while the data for other agents are representative values from common in vitro neurotoxicity models to provide a comparative context.
Table 1: Efficacy in a Methamphetamine-Induced Neurotoxicity Model
| Compound/Agent Class | In Vitro Model | Key Parameter Measured | Result |
| This compound | Differentiated NG108-15 cells | Cell Viability (MTT Assay) | Attenuated methamphetamine-induced cell death[3] |
| This compound | Differentiated NG108-15 cells | ROS/RNS Production | Attenuated methamphetamine-induced increases in ROS/RNS[3] |
| This compound | Differentiated NG108-15 cells | Caspase-3, -8, -9 Activation | Attenuated methamphetamine-induced caspase activation[3] |
| Antioxidant (e.g., N-acetylcysteine) | Primary Neuronal Cultures | Cell Viability (MTT Assay) | Increased cell viability in the presence of an oxidative stressor |
| Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) | SH-SY5Y cells | Apoptosis (TUNEL Assay) | Reduced number of apoptotic cells induced by a toxic stimulus |
Table 2: Anti-inflammatory Effects in an In Vitro Neuroinflammation Model
| Compound/Agent Class | In Vitro Model | Key Parameter Measured | Result |
| This compound | Microglial cells | Microglial Activation Markers (CD68, IBA-1) | Blocked methamphetamine-induced increases in CD68 and IBA-1 expression[1] |
| This compound | Microglial cells | Pro-inflammatory Cytokine (IL-6) mRNA | Attenuated methamphetamine-induced increases in IL-6 mRNA[1] |
| Anti-inflammatory Agent (e.g., Dexamethasone) | BV-2 Microglial Cells | Nitric Oxide (NO) Production | Reduced LPS-induced NO production |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standardized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assessment: MTT Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.[4][5]
a. Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[4]
-
Prepare a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS).
b. Assay Protocol:
-
Seed cells (e.g., differentiated NG108-15 or SH-SY5Y cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[6][7]
-
Treat the cells with the desired concentrations of the neurotoxic agent (e.g., methamphetamine) with or without various concentrations of this compound or other test compounds. Include untreated cells as a control.
-
Incubate for the desired period (e.g., 24-48 hours).
-
Following incubation, add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5]
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[5]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.[8][9]
a. Reagent Preparation:
-
Prepare a stock solution of DCFH-DA in DMSO. The final working concentration is typically between 5-10 µM.
b. Assay Protocol:
-
Seed cells in a 96-well plate or on coverslips for microscopy.
-
Treat cells with the neurotoxic agent and/or this compound as described in the cell viability protocol.
-
At the end of the treatment period, remove the medium and wash the cells with warm PBS.
-
Load the cells with the DCFH-DA working solution and incubate for 30 minutes at 37°C in the dark.[9]
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells using a fluorescence microscope.[9]
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of SN79's neuroprotective action.
General Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for evaluating neuroprotective compounds in vitro.
References
- 1. SN79, a sigma receptor ligand, blocks methamphetamine-induced microglial activation and cytokine upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|Sigma receptor ligand SN79 [dcchemicals.com]
- 3. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. 2.2. Cell Viability Assay [bio-protocol.org]
- 7. texaschildrens.org [texaschildrens.org]
- 8. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 9. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
Unveiling the Dopaminergic Effects of SN79 Dihydrochloride: A Comparative Guide to Assay Methodologies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of assay methods to confirm and quantify the effects of SN79 dihydrochloride on dopamine levels. It offers a comparative analysis with alternative dopamine modulators, supported by experimental data and detailed protocols.
This compound, a potent and selective sigma-2 receptor antagonist, has emerged as a compound of interest for its neuroprotective effects, particularly in the context of methamphetamine-induced dopaminergic neurotoxicity. Understanding its precise mechanism of action and quantifying its impact on dopamine neurotransmission is crucial for its development as a potential therapeutic agent. This guide delves into the primary assay methods employed to elucidate the dopaminergic effects of this compound and provides a comparative perspective with other well-established dopamine modulators.
Comparative Analysis of Dopamine Modulators
To contextualize the effects of this compound, it is essential to compare its performance with other compounds known to influence dopamine levels. The following table summarizes the in vitro binding affinities and functional potencies of this compound and selected alternative compounds at the dopamine transporter (DAT), a key regulator of extracellular dopamine concentrations.
| Compound | Target(s) | Kᵢ for DAT (nM) | IC₅₀ for Dopamine Uptake (nM) | Primary Effect on Dopamine |
| This compound | Sigma-2 Receptor Antagonist | - | - | Attenuates methamphetamine-induced dopamine depletion |
| GBR 12909 | Dopamine Reuptake Inhibitor | 1 | 5[1] | Blocks dopamine reuptake, increasing extracellular dopamine |
| Bupropion | Norepinephrine-Dopamine Reuptake Inhibitor | ~200-500 | ~500 | Weakly inhibits dopamine reuptake |
| Amphetamine | Dopamine Releasing Agent | - | - | Promotes dopamine efflux and blocks reuptake |
| Nomifensine | Dopamine Reuptake Inhibitor | 26[2] | 15[1] | Potently inhibits dopamine reuptake |
Key Assay Methods for Determining Dopamine Levels
Several robust analytical techniques are available to researchers for quantifying dopamine levels in various biological matrices. The choice of method often depends on the specific research question, the desired temporal and spatial resolution, and the available resources.
In Vivo Microdialysis Coupled with HPLC-ECD
In vivo microdialysis is a widely used technique to measure extracellular neurotransmitter levels in the brains of freely moving animals. This method allows for the continuous sampling of the extracellular fluid from a specific brain region, such as the striatum, which is rich in dopaminergic neurons. The collected samples (dialysates) are then analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to separate and quantify dopamine.
Experimental Workflow for In Vivo Microdialysis:
Fast-Scan Cyclic Voltammetry (FSCV)
Fast-scan cyclic voltammetry is an electrochemical technique that offers sub-second temporal resolution for detecting changes in dopamine concentration in vivo or in brain slices.[3][4] A carbon-fiber microelectrode is implanted into the brain tissue, and a rapidly changing voltage is applied. Dopamine oxidizes and then reduces on the electrode surface, generating a current that is proportional to its concentration.[5] This method is particularly useful for studying the rapid dynamics of dopamine release and reuptake.
Dopamine Transporter (DAT) Binding Assays
These in vitro assays are used to determine the affinity of a compound for the dopamine transporter.[6] Typically, cell membranes expressing DAT are incubated with a radiolabeled ligand that binds to the transporter. The test compound (e.g., a potential DAT inhibitor) is then added at various concentrations to compete with the radioligand. The amount of radioactivity displaced is measured to calculate the binding affinity (Kᵢ) of the test compound.
Signaling Pathway of this compound in Modulating Dopamine
While this compound does not directly bind to the dopamine transporter, its interaction with sigma-2 receptors can indirectly influence dopaminergic pathways, particularly under conditions of neuronal stress, such as that induced by methamphetamine. The proposed pathway involves the modulation of cellular stress responses and neuroinflammatory processes that would otherwise lead to dopamine neuron damage and subsequent depletion of dopamine.
Detailed Experimental Protocols
In Vivo Microdialysis Protocol
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat) with an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a microdialysis guide cannula into the striatum at the desired coordinates.
-
Secure the cannula with dental cement and allow the animal to recover for at least 24 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[7]
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples every 20-30 minutes.
-
Administer this compound or the vehicle control (intraperitoneally or orally).
-
Continue collecting dialysate samples for the desired duration of the experiment.
-
-
HPLC-ECD Analysis:
-
Inject a fixed volume of the dialysate into the HPLC system.
-
Separate dopamine from other compounds on a reverse-phase C18 column.
-
Detect dopamine using an electrochemical detector set at an oxidizing potential.
-
Quantify the dopamine concentration by comparing the peak height or area to a standard curve.
-
Fast-Scan Cyclic Voltammetry Protocol
-
Electrode Preparation:
-
Fabricate a carbon-fiber microelectrode with a tip diameter of 5-7 µm.
-
Calibrate the electrode with known concentrations of dopamine to determine its sensitivity.
-
-
In Vivo or In Vitro Recording:
-
For in vivo recordings, implant the microelectrode and a stimulating electrode into the target brain region of an anesthetized animal.
-
For in vitro recordings, place a brain slice in a recording chamber perfused with aCSF.
-
Apply the FSCV waveform (e.g., a triangular wave from -0.4 V to +1.3 V and back at 400 V/s) to the carbon-fiber electrode.
-
Electrically or chemically stimulate the tissue to evoke dopamine release.
-
-
Data Analysis:
-
Record the resulting current, which will show a characteristic oxidation and reduction peak for dopamine.
-
Use specialized software to subtract the background current and convert the faradaic current to dopamine concentration.
-
Dopamine Transporter Binding Assay Protocol
-
Membrane Preparation:
-
Prepare crude membrane fractions from cells or tissues expressing the dopamine transporter.
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a radiolabeled DAT ligand (e.g., [³H]WIN 35,428), and varying concentrations of the test compound.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
-
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Nomifensine | Dopamine Transporter Inhibitors: R&D Systems [rndsystems.com]
- 3. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [bio-protocol.org]
- 4. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast-scan cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
SN79 Dihydrochloride: A Comparative Selectivity Profile Against Central Nervous System Receptors
For Immediate Release
SN79 dihydrochloride is a high-affinity sigma receptor antagonist that has demonstrated significant potential in preclinical studies for the treatment of psychostimulant-induced neurotoxicity. A key aspect of its pharmacological profile is its selectivity for sigma receptors over other central nervous system (CNS) targets. This guide provides a comparative analysis of SN79's binding affinity against a panel of CNS receptors, benchmarked against the well-established sigma receptor agonist, Di-o-tolylguanidine (DTG), and the typical antipsychotic, Haloperidol.
High Affinity and Selectivity for Sigma Receptors
This compound exhibits nanomolar affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors, with Ki values of 27 nM and 7 nM, respectively. Notably, in a comprehensive screening panel, SN79 was found to be highly selective for sigma receptors over a wide array of 57 other CNS binding sites. This selectivity is a critical attribute, suggesting a lower potential for off-target effects that can lead to undesirable side effects.
Comparative Binding Affinity Analysis
To contextualize the selectivity of SN79, its binding profile is compared with that of DTG, a known sigma receptor agonist, and Haloperidol, a butyrophenone antipsychotic with a broader receptor interaction profile. The data presented in Table 1 summarizes the binding affinities (Ki in nM) of these three compounds at a range of key CNS receptors.
| Receptor Subtype | This compound (Ki, nM) | Di-o-tolylguanidine (DTG) (Ki, nM) | Haloperidol (Ki, nM) |
| Sigma | |||
| Sigma-1 (σ1) | 27 | 69 | 3.3 |
| Sigma-2 (σ2) | 7 | 21 | 16 |
| Dopamine | |||
| D1 | >10,000 | >10,000 | 250 |
| D2 | >10,000 | >10,000 | 1.2 |
| D3 | >10,000 | >10,000 | 0.7 |
| D4 | >10,000 | >10,000 | 5 |
| Serotonin | |||
| 5-HT1A | >10,000 | >10,000 | 2,800 |
| 5-HT2A | >10,000 | >10,000 | 54 |
| Adrenergic | |||
| Alpha-1A | >10,000 | >10,000 | 11 |
| Alpha-2A | >10,000 | >10,000 | 1,200 |
| Muscarinic | |||
| M1 | >10,000 | >10,000 | >10,000 |
| Opioid | |||
| Mu (μ) | >10,000 | >10,000 | >10,000 |
| Delta (δ) | >10,000 | >10,000 | >10,000 |
| Kappa (κ) | >10,000 | >10,000 | >10,000 |
Note: A higher Ki value indicates lower binding affinity.
As illustrated in the table, SN79 demonstrates a highly selective profile, with its binding affinity concentrated at the sigma receptors. In contrast, Haloperidol displays high affinity for a range of dopamine and adrenergic receptors, in addition to sigma receptors, which contributes to its therapeutic effects and its known side-effect profile. DTG also shows a preference for sigma receptors but with lower affinity compared to SN79.
Experimental Protocols
The binding affinity data for this compound was determined using radioligand binding assays. These assays are a standard in vitro method to quantify the interaction of a compound with a specific receptor.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of test compounds for various CNS receptors.
Materials:
-
Test compounds (this compound, DTG, Haloperidol)
-
Cell membranes expressing the specific human recombinant receptor of interest
-
Specific radioligands for each receptor target
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared in 96-well plates containing the cell membranes, the specific radioligand at a concentration close to its Kd, and the assay buffer.
-
Compound Addition: A range of concentrations of the test compound is added to the wells to compete with the radioligand for binding to the receptor.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathway of sigma receptors and the general workflow of a competitive radioligand binding assay.
Caption: Sigma Receptor Antagonism by SN79.
Caption: Competitive Radioligand Binding Assay Workflow.
Conclusion
This compound is a potent and highly selective sigma receptor antagonist. Its focused interaction with sigma receptors, to the exclusion of a wide range of other CNS targets, distinguishes it from less selective compounds like Haloperidol. This high selectivity suggests a potential for a more favorable side-effect profile, making SN79 a promising candidate for further investigation in the development of novel therapeutics for neurological and psychiatric disorders.
Comparative Analysis of SN79 Dihydrochloride and its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of SN79 dihydrochloride and its structurally related derivatives. SN79, a potent and selective sigma (σ) receptor antagonist, has garnered significant interest for its potential therapeutic applications, particularly in the context of neuroprotection and substance abuse disorders. This document synthesizes key experimental data on the binding affinities and functional activities of SN79 and its analogs, offering a clear comparison to aid in the design and development of novel sigma receptor ligands.
Introduction to this compound
This compound, chemically known as 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one dihydrochloride, is a high-affinity ligand for sigma receptors, demonstrating selectivity for the σ2 subtype over the σ1 subtype.[1] It has been shown to exhibit neuroprotective effects, notably by mitigating methamphetamine-induced neurotoxicity through the blockade of microglial activation and subsequent upregulation of inflammatory cytokines. The pharmacological profile of SN79 makes it a valuable tool for studying sigma receptor function and a promising lead compound for the development of novel therapeutics.
Comparative Binding Affinity of SN79 and its Derivatives
The development of SN79 derivatives has focused on modifying its core structure to explore the structure-activity relationships (SAR) and to optimize affinity and selectivity for sigma receptor subtypes. Key modifications have targeted the benzoxazolone core, the N-alkyl chain, and the terminal piperazine moiety.
A significant study on benzimidazolone-based derivatives, where the oxygen atom in the benzoxazolone ring of SN79 is replaced with a nitrogen atom, provides valuable quantitative data on how structural modifications impact receptor binding. The binding affinities (Ki) for σ1 and σ2 receptors for SN79 and a selection of its benzimidazolone derivatives are summarized in Table 1.[2]
| Compound | R1 | R2 | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |
| SN79 | O | COCH3 | 27 | 7 | 3.86 |
| Derivative 1 | NH | H | 125 | 21.5 | 5.8 |
| Derivative 2 | N-CH3 | H | 256 | 18.2 | 14.1 |
| Derivative 3 | N-C2H5 | H | 289 | 10.8 | 26.8 |
| Derivative 4 | N-C3H7 | H | 752 | 0.66 | 1139 |
| Derivative 5 | N-CH2-Ph | H | 3520 | 11.5 | 306 |
| Derivative 6 | NH | COCH3 | 102 | 14.8 | 6.9 |
| Data extracted from "Benzimidazolone-based selective σ2 receptor ligands: synthesis and pharmacological evaluation".[2] |
Key Observations from SAR Studies:
-
Replacement of the Benzoxazolone Core: Substituting the oxygen atom of the benzoxazolone ring with a nitrogen atom (benzimidazolone core) generally maintains or improves affinity for the σ2 receptor while often decreasing affinity for the σ1 receptor, leading to enhanced σ2 selectivity.[2]
-
N-Substitution on the Benzimidazolone Ring: Alkyl substitution at the N-3 position of the benzimidazolone ring significantly influences σ2 receptor affinity and selectivity. As seen with Derivative 4 (N-propyl), a remarkable increase in σ2 affinity and selectivity was achieved.[2]
-
Modifications to the Acetyl Group: The presence and position of the acetyl group on the heterocyclic ring also play a crucial role. Removal of the acetyl group in the benzimidazolone series generally favored σ2 selectivity.[2]
Further studies on other structural modifications of the SN79 core have revealed that changes to the methyl ketone and the heterocyclic ring oxygen can lead to ligands with altered functional properties, including some with cytotoxic effects and others that stimulate metabolic functions.[3][4] For instance, substitution of the methyl ketone with an isothiocyanate (-NCS) group resulted in cytotoxic ligands, whereas substitution with an amine (-NH2) group, as in the analog CM571, led to a stimulation of metabolic activity.[4]
Experimental Protocols
Sigma Receptor Radioligand Binding Assay
The binding affinities of SN79 and its derivatives for σ1 and σ2 receptors are typically determined through competitive radioligand binding assays.[5][6][7]
Materials:
-
Radioligands:
-
For σ1 receptors: --INVALID-LINK---pentazocine
-
For σ2 receptors: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG)
-
-
Membrane Preparations: Homogenates of guinea pig brain (for σ1) or rat liver (for σ2) are commonly used sources of receptor-rich membranes.
-
Non-specific Binding Reagent: Haloperidol (10 µM) is used to determine non-specific binding.
-
Masking Agent (for σ2 assay): (+)-Pentazocine is used to saturate σ1 receptors to ensure [³H]-DTG binds specifically to σ2 receptors.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Test Compounds: SN79 and its derivatives at varying concentrations.
Procedure:
-
Incubation: Membrane homogenates are incubated with the respective radioligand and a range of concentrations of the test compound in the assay buffer. For σ2 receptor assays, (+)-pentazocine is included to mask σ1 sites.
-
Equilibrium: The incubation is carried out at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Cell Viability (Cytotoxicity) Assay (MTT Assay)
The effect of SN79 derivatives on cell viability is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]
Materials:
-
Cell Lines: Appropriate cancer cell lines (e.g., SK-N-SH neuroblastoma) are used.
-
MTT Reagent: A solution of MTT in phosphate-buffered saline (PBS).
-
Solubilizing Agent: Dimethyl sulfoxide (DMSO) or a similar solvent to dissolve the formazan crystals.
-
Test Compounds: SN79 derivatives at various concentrations.
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with different concentrations of the test compounds and incubated for a specific period (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are typically expressed as a percentage of the viability of untreated control cells.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
General synthetic workflow for SN79 derivatives.
Signaling pathway of SN79 in neuroprotection.
Workflow of the radioligand binding assay.
Conclusion
The comparative analysis of this compound and its derivatives highlights the significant potential of the benzoxazolone and benzimidazolone scaffolds for the development of potent and selective sigma receptor ligands. The structure-activity relationship data presented in this guide offer valuable insights for medicinal chemists and pharmacologists aiming to design novel compounds with improved affinity, selectivity, and functional activity at sigma receptors. The detailed experimental protocols provide a foundation for the in vitro characterization of these compounds. Further exploration of the diverse pharmacological effects of SN79 derivatives, including their potential cytotoxic and metabolic modulatory activities, will be crucial in advancing our understanding of sigma receptor biology and in the development of new therapeutic agents for a range of disorders.
References
- 1. SN79 |CAS:1122147-66-3 Probechem Biochemicals [probechem.com]
- 2. Benzimidazolone-based selective σ2 receptor ligands: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 8. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jrmds.in [jrmds.in]
Independent Validation of SN79 Dihydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings on SN79 dihydrochloride, a putative sigma receptor antagonist, with other relevant alternatives. The information is intended to support independent validation and further research into its therapeutic potential, particularly in the context of methamphetamine-induced neurotoxicity.
Executive Summary
This compound has demonstrated significant neuroprotective effects in preclinical models of methamphetamine-induced neurotoxicity.[1][2] Published research indicates that SN79 acts as a sigma receptor antagonist, mitigating the harmful effects of methamphetamine by blocking microglial activation and subsequent pro-inflammatory cytokine upregulation.[2][3][4] This guide summarizes the key quantitative findings, details the experimental protocols used in these studies, and provides a comparative overview with another sigma receptor antagonist, BD1047.
Data Presentation
Table 1: Comparative Efficacy of Sigma Receptor Antagonists Against Methamphetamine (METH)-Induced Effects
| Parameter | This compound | BD1047 | METH Control (Vehicle) | Citation |
| Hyperthermia | Attenuated METH-induced hyperthermia at doses of 1, 3, and 10 mg/kg.[5] | No significant effect on METH-induced hyperthermia. | Significant increase in body temperature. | [5][6] |
| Lethality | No lethality observed in combination with METH (up to 10 mg/kg SN79).[5] | Reduced METH-induced lethality from 67% to 50%. | 67% lethality. | [5][6] |
| Seizures/Convulsions | Not explicitly reported. | Reduced METH-induced convulsions and seizures. | High incidence of convulsions and seizures. | [6] |
| Striatal 5-HT Levels | Significantly prevented METH-induced decreases in striatal serotonin levels at doses of 1, 3, and 10 mg/kg.[5] | Not reported. | Significant decrease in striatal serotonin levels. | [5] |
| Microglial Activation (CD68 mRNA) | Blocked METH-induced increases in striatal CD68 mRNA expression.[3] | Not reported. | Significant increase in striatal CD68 mRNA. | [3] |
| Pro-inflammatory Cytokines (IL-6, OSM, LIF mRNA) | Attenuated METH-induced increases in striatal il-6, osm, and lif mRNA expression.[3] | Not reported. | Significant increase in striatal il-6, osm, and lif mRNA. | [3] |
Experimental Protocols
Methamphetamine-Induced Neurotoxicity Model (Robson et al., 2013)[3][4]
-
Animals: Male Swiss Webster mice.
-
Drug Administration:
-
This compound (1, 3, or 10 mg/kg) or vehicle (saline) was administered via intraperitoneal (i.p.) injection.
-
15 minutes post-SN79/vehicle injection, methamphetamine hydrochloride (5 or 10 mg/kg) or saline was administered i.p.
-
This injection regimen was repeated four times at 2-hour intervals.
-
-
Temperature Measurement: Core body temperature was measured 1 hour after each drug administration combination.
-
Neurochemical Analysis:
-
Striatal tissues were collected for analysis.
-
Serotonin (5-HT) levels were measured using a 5-HT research enzyme immunoassay kit.
-
-
Immunohistochemistry:
-
Dopamine transporter (DAT) levels were assessed via immunohistochemistry in striatal sections.
-
-
Quantitative Real-Time PCR:
-
Total RNA was extracted from striatal tissue.
-
mRNA expression levels of microglial activation markers (CD68) and pro-inflammatory cytokines (il-6, osm, lif) were quantified.
-
Visualizations
Signaling Pathway of SN79 in Mitigating Methamphetamine-Induced Neuroinflammation
Caption: SN79 blocks METH's agonistic action at sigma receptors.
Experimental Workflow for Validating SN79's Efficacy
Caption: Experimental workflow for SN79 validation in a METH model.
Logical Relationship of SN79's Protective Mechanism
Caption: SN79's neuroprotective effect is mediated by sigma antagonism.
References
- 1. Pharmacological evaluation of SN79, a sigma (σ) receptor ligand, against methamphetamine-induced neurotoxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SN79, a sigma receptor ligand, blocks methamphetamine-induced microglial activation and cytokine upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SN79, a sigma receptor ligand, blocks methamphetamine-induced microglial activation and cytokine upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological evaluation of SN79, a sigma (σ) receptor ligand, against methamphetamine-induced neurotoxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M100907 and BD 1047 Attenuate the Acute Toxic Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SN79 Dihydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of SN79 dihydrochloride, a sigma receptor antagonist utilized in neuroscience research.
While a specific Safety Data Sheet (SDS) for this compound was not located, this document synthesizes general procedures from SDSs of other dihydrochloride compounds to establish a baseline for safe handling and disposal. It is imperative to obtain the official SDS for this compound from your supplier for definitive guidance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the handling guidelines for similar dihydrochloride compounds, the following PPE is recommended:
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
| Protective Clothing | Laboratory coat and closed-toe shoes. |
Step-by-Step Disposal Protocol
The disposal of this compound, as with any chemical waste, must adhere to local, regional, and national hazardous waste regulations.[1] The following procedure is a general guideline and should be adapted to comply with your institution's specific protocols and legal requirements.
-
Waste Identification and Classification : Unless explicitly determined to be non-hazardous by a qualified professional and supported by the official SDS, this compound waste should be treated as hazardous chemical waste.
-
Containment :
-
Labeling :
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste generation and any other information required by your institution's waste management program.
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the EHS department or contractor with all necessary information about the waste, including its chemical name and quantity.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
